2-Ethoxy-4-formylphenyl benzoate
Description
BenchChem offers high-quality 2-Ethoxy-4-formylphenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethoxy-4-formylphenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-2-19-15-10-12(11-17)8-9-14(15)20-16(18)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYURJQJYHBBLDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Difference between vanillin benzoate and ethyl vanillin benzoate
An In-depth Technical Guide to the Core Differences Between Vanillin and Ethyl Vanillin: A Reference for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Vanillin and ethyl vanillin are paramount aroma compounds in the flavor, fragrance, and pharmaceutical industries. While often used interchangeably in non-technical contexts, their distinct chemical, physical, and sensory properties warrant a detailed comparative analysis for scientific and developmental applications. This guide provides an in-depth examination of the structural, synthetic, analytical, and functional differences between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). Furthermore, this document will briefly explore the theoretical characteristics of their benzoate ester derivatives, vanillin benzoate and ethyl vanillin benzoate, providing a foundational understanding for researchers in novel molecule development.
Introduction: Beyond the Scent of Vanilla
The global demand for vanilla flavoring far exceeds the supply from natural vanilla beans, leading to the prominence of synthetic vanillin and its analogue, ethyl vanillin.[1] Vanillin is the primary chemical component responsible for the characteristic flavor and aroma of vanilla.[1] Ethyl vanillin, a synthetic compound, is structurally similar but exhibits a significantly more potent vanilla-like aroma, estimated to be two to four times stronger than vanillin.[2][3] This potency difference, rooted in a minor structural modification, has profound implications for their application, sensory profile, and analytical characterization. This guide aims to elucidate these differences from a technical perspective, providing the necessary details for researchers and professionals in drug development and chemical sciences.
Molecular Structure and Physicochemical Properties
The fundamental difference between vanillin and ethyl vanillin lies in the alkoxy group attached to the benzene ring at the C3 position. Vanillin possesses a methoxy (-OCH₃) group, whereas ethyl vanillin has an ethoxy (-OCH₂CH₃) group.[1][4] This seemingly small change—the addition of a single methylene bridge—has a cascading effect on the molecule's properties.
Visualizing the Core Structural Difference
Caption: Chemical structures of Vanillin and Ethyl Vanillin.
This structural variation influences several key physicochemical properties, which are summarized in the table below.
| Property | Vanillin | Ethyl Vanillin | Reference(s) |
| IUPAC Name | 4-Hydroxy-3-methoxybenzaldehyde | 3-Ethoxy-4-hydroxybenzaldehyde | [1][4] |
| Molecular Formula | C₈H₈O₃ | C₉H₁₀O₃ | [1][4] |
| Molecular Weight | 152.15 g/mol | 166.17 g/mol | [1][5] |
| Melting Point | 81-83 °C | 76-78 °C | [1][6] |
| Boiling Point | 285 °C | 295.1 °C | [1] |
| Solubility in Water | Sparingly soluble (10 g/L) | More soluble than vanillin | [1][7] |
| Odor | Sweet, vanilla-like | 2-4 times stronger than vanillin | [2][3] |
| Stability | Sensitive to light and air | Sensitive to iron and alkali | [5][8] |
The additional ethyl group in ethyl vanillin increases its hydrophobicity, which can influence its interaction with receptors and its performance in different formulation matrices.
Synthesis Pathways
While vanillin can be extracted from vanilla beans, the vast majority is produced synthetically.[9] Ethyl vanillin is exclusively a synthetic product.
Synthesis of Vanillin
The two primary industrial routes for synthetic vanillin start from either lignin, a byproduct of the paper industry, or guaiacol, a petrochemical derivative.[1]
-
Lignin-based Process: Involves the oxidative cleavage of lignosulfonates from sulfite pulping waste. This method is less common now due to environmental concerns and the complexity of the resulting mixture.[1]
-
Guaiacol-based Process: This is the predominant method, often involving the reaction of guaiacol with glyoxylic acid, followed by oxidative decarboxylation to yield vanillin.[1][10]
Illustrating the Guaiacol-based Vanillin Synthesis
Caption: Simplified workflow for Vanillin synthesis from Guaiacol.
Synthesis of Ethyl Vanillin
The synthesis of ethyl vanillin typically starts from catechol, which is first ethylated to produce guaethol. The guaethol is then condensed with glyoxylic acid, followed by oxidation and decarboxylation to yield ethyl vanillin.[4]
The Benzoate Derivatives: A Theoretical Exploration
While "vanillin benzoate" and "ethyl vanillin benzoate" are not commonly referenced compounds, their synthesis can be conceptualized through standard esterification reactions.
Theoretical Synthesis
These esters would be formed by the reaction of the phenolic hydroxyl group of vanillin or ethyl vanillin with benzoic acid or an activated derivative like benzoyl chloride. This reaction, typically catalyzed by an acid or base, would result in the formation of an ester linkage.
Conceptual Esterification Pathway
Caption: Theoretical synthesis of benzoate esters of Vanillin/Ethyl Vanillin.
Predicted Properties
The addition of the benzoate group would significantly increase the molecular weight and likely alter the sensory profile, reducing the characteristic vanilla aroma and potentially introducing new aromatic notes. The solubility and stability would also be expected to change, with a probable decrease in water solubility.
Analytical Differentiation
Distinguishing between vanillin and ethyl vanillin is a common requirement in quality control and food analysis. The same analytical techniques would be applicable for the identification of their benzoate derivatives.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for the separation and quantification of vanillin and ethyl vanillin.[11][12][13][14]
-
HPLC: Reversed-phase HPLC with a C18 column and UV detection (typically around 275-280 nm) is a robust and widely used method.[12][14] The difference in hydrophobicity between vanillin and ethyl vanillin allows for their effective separation.
-
GC: GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is also highly effective, particularly for analyzing volatile components.
Protocol: HPLC-UV Analysis of Vanillin and Ethyl Vanillin
-
Standard Preparation: Prepare individual stock solutions of vanillin and ethyl vanillin in methanol (e.g., 1000 µg/mL). Create a mixed working standard by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL).
-
Sample Preparation: Dilute the sample containing vanillin and/or ethyl vanillin in the mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standards and samples. Identify the peaks based on the retention times of the standards. Quantify the analytes using a calibration curve. Due to its slightly greater polarity, vanillin will typically elute before ethyl vanillin.
Mass Spectrometry (MS)
Coupling chromatography with mass spectrometry (LC-MS/MS or GC-MS) provides definitive identification based on the mass-to-charge ratio (m/z) of the molecular ions and their fragmentation patterns.[15][16] This is particularly useful for complex matrices and for confirming the identity of unknown compounds like the theoretical benzoate esters.
Applications in Industry
Both vanillin and ethyl vanillin are extensively used across various sectors.
-
Food and Beverage: As flavoring agents in a vast array of products including ice cream, chocolate, baked goods, and beverages.[1][2][17][18][19]
-
Pharmaceuticals: Used to mask unpleasant tastes in medications and as a chemical intermediate in the synthesis of drugs like L-DOPA.[8][17][20][21]
-
Fragrance and Cosmetics: Incorporated into perfumes, lotions, and other personal care products for their pleasant aroma.[17][20][21]
-
Other Industries: Ethyl vanillin is also used as a brightening agent in electroplating and as a feed additive.[2][18]
The choice between vanillin and ethyl vanillin often comes down to cost, desired flavor intensity, and labeling requirements (natural vs. artificial).
Conclusion
The distinction between vanillin and ethyl vanillin is a classic example of how a minor structural modification—the substitution of a methoxy with an ethoxy group—can lead to significant changes in chemical, physical, and functional properties. Ethyl vanillin's enhanced potency makes it a cost-effective alternative in many applications, though with a slightly different sensory profile. For the researcher and drug development professional, understanding these core differences is crucial for analytical method development, formulation design, and the synthesis of novel derivatives. While vanillin benzoate and ethyl vanillin benzoate are not standard compounds, the principles of their synthesis and analysis are well-established within organic chemistry, providing a framework for future exploration.
References
- ResearchGate. (n.d.).
- SciSpace. (n.d.). Liquid Chromatographic Method for Determination of Vanillin and Ethyl Vanillin in Imitation Vanilla Extract (Modification of AOAC Official Method 990.25)
- CORE. (n.d.).
- ChemicalBook. (n.d.). Ethyl vanillin synthesis.
- Focus Chemical. (n.d.). Ethyl Vanillin: Introduction, Uses & Risks.
- Zhejiang Zancheng Life Sciences Ltd. (2021, December 10).
- Applications of Ethyl Vanillin. (2024, February 8).
- ResearchGate. (n.d.). A.
- Wikipedia. (n.d.). Vanillin.
- Foodcom S.A. (2022, December 21). Vanillin and its applications in the food and pharmaceutical industries.
- National Center for Biotechnology Inform
- Gillco Ingredients. (n.d.). Vanillin & Ethyl-Vanillin.
- Google Patents. (n.d.). CN103467261B - Synthesizing method of ethyl vanillin.
- Wikipedia. (n.d.). Ethylvanillin.
- PubMed. (n.d.).
- Semantic Scholar. (n.d.).
- National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. NIST WebBook.
- precisionFDA. (n.d.). ETHYL VANILLIN.
- FOODCHEM. (2014, October 28).
- Foodchem Additives. (2014, September 25).
- Borregaard. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- PerkinElmer. (2013, April 23). Rapid Differentiation between Natural and Artificial Vanilla Flavorings for Determining Food Fraud.
- WAB. (n.d.). Synthesis of vanillin.
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- Hangzhou Focus Corpor
- ACS Publications. (n.d.). Structure−Function Analysis of the Vanillin Molecule and Its Antifungal Properties.
- PubMed. (n.d.).
- PubMed. (n.d.). Simultaneous determination of vanillin, ethyl vanillin and methyl vanillin in Chinese infant food and other dairy products by LC-MS/MS.
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- Echemi. (2024, November 26). Ethyl Vanillin vs Vanillin | Understanding the Differences.
- RJPT. (n.d.).
- ChemicalBook. (n.d.). Vanillin.
- Zhejiang Zancheng Life Sciences Ltd. (n.d.). Ethyl Vanillin Vs Vanillin.
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- GC Chemicals. (n.d.). EthylVanillin - Spec Sheet.
- National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Ethyl Vanillin. NIST WebBook.
- ORGANIC SPECTROSCOPY INTERN
- ResearchGate. (2020, March 9).
- National Institute of Standards and Technology. (n.d.). Vanillin. NIST WebBook.
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Technical Guide: 4-Benzoyloxy-3-ethoxybenzaldehyde (Ethyl Vanillin Benzoate)
Executive Summary
4-Benzoyloxy-3-ethoxybenzaldehyde (also known as 4-Formyl-2-ethoxyphenyl benzoate) is a specialized organic intermediate derived from the benzoylation of ethyl vanillin. Structurally, it combines an aldehyde functionality (reactive for Schiff base formation), an ethoxy ether group (modulating solubility and mesogenic properties), and a benzoyloxy ester moiety (providing rigidity and potential for liquid crystallinity).
This guide provides a comprehensive technical breakdown for researchers synthesizing or handling this compound. Due to its status as a custom intermediate rather than a high-volume commodity chemical, specific safety data is derived from structure-activity relationships (SAR) and standard handling protocols for benzaldehyde esters.
PART 1: Chemical Identity & Properties[1]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 4-Formyl-2-ethoxyphenyl benzoate |
| Common Synonyms | Ethyl Vanillin Benzoate; 4-Benzoyloxy-3-ethoxybenzaldehyde |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| SMILES | CCOc1cc(C=O)ccc1OC(=O)c2ccccc2 |
| CAS Number | Not widely listed in public registries; treat as custom synthesis.[1] |
Predicted Physical Properties
Based on structural analogs (Ethyl Vanillin & Vanillin Benzoate)
| Property | Value (Estimated) | Note |
| Appearance | White to off-white crystalline solid | Typical for benzaldehyde esters. |
| Melting Point | 75°C - 85°C | Esterification generally raises MP relative to ethyl vanillin (77°C). |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate. | Poorly soluble in water; hydrolyzes slowly. |
| Reactivity | Moisture Sensitive (Ester), Air Sensitive (Aldehyde). | Store under inert gas (Argon/N₂). |
PART 2: Synthesis Protocol (Laboratory Scale)
Objective: Synthesis of 4-Benzoyloxy-3-ethoxybenzaldehyde via Schotten-Baumann benzoylation of Ethyl Vanillin.
Reaction Scheme
The synthesis involves the nucleophilic attack of the phenoxide ion of ethyl vanillin on the carbonyl carbon of benzoyl chloride, followed by elimination of chloride.
Figure 1: Synthesis pathway via nucleophilic acyl substitution.
Step-by-Step Methodology
Reagents:
-
Ethyl Vanillin (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM) (Solvent, anhydrous)
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add Ethyl Vanillin (10 mmol, 1.66 g) and dry DCM (50 mL). Stir until dissolved.
-
Base Addition: Add Triethylamine (12 mmol, 1.67 mL) via syringe. The solution may darken slightly due to phenoxide formation.
-
Cooling: Cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add Benzoyl Chloride (11 mmol, 1.28 mL) over 10 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Quench with saturated NaHCO₃ solution (30 mL) to neutralize excess acid/chloride.
-
Workup:
-
Separate organic layer.
-
Wash organic layer with 1M HCl (2 x 30 mL) to remove excess amine.
-
Wash with Brine (30 mL).
-
Dry over anhydrous Na₂SO₄.
-
-
Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
PART 3: Safety Data Sheet (SDS) - Research Context
Note: As a custom intermediate, this data is derived from "Read-Across" methodology using Ethyl Vanillin and Benzoic Acid esters.
Hazard Identification (GHS Classification)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | Cat. 2 | H315: Causes skin irritation.[2][3][4] |
| Eye Irritation | Cat. 2A | H319: Causes serious eye irritation.[2][4] |
| STOT - SE | Cat. 3 | H335: May cause respiratory irritation.[2][3][4] |
| Sensitization | Cat. 1 | H317: May cause an allergic skin reaction (Potential).[5] |
Handling & Storage[7]
-
Engineering Controls: Use only in a chemical fume hood. Ensure safety shower and eyewash are accessible.[6]
-
PPE: Nitrile gloves (0.11 mm min), safety goggles, lab coat.
-
Storage:
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen (prevents aldehyde oxidation).
-
Incompatibilities: Strong oxidizing agents, Strong bases (causes hydrolysis).
-
Reactivity & Stability Logic
The compound contains two sensitive functional groups: the Ester and the Aldehyde .
Figure 2: Degradation pathways affecting storage and handling.
PART 4: Analytical Verification
To validate the synthesis of 4-Benzoyloxy-3-ethoxybenzaldehyde, look for these key spectral signatures:
| Technique | Key Signal | Interpretation |
| IR Spectroscopy | ~1735 cm⁻¹ (s) | C=O (Ester) stretch (Distinct from aldehyde). |
| ~1690 cm⁻¹ (s) | C=O (Aldehyde) stretch. | |
| ¹H NMR (CDCl₃) | δ ~9.9 ppm (s, 1H) | Aldehyde proton (-CHO). |
| δ ~8.1-7.0 ppm (m, 8H) | Aromatic protons (Benzoyl + Vanillin core). | |
| δ ~4.1 ppm (q, 2H) | Ethoxy -CH₂- (Quartet). | |
| δ ~1.4 ppm (t, 3H) | Ethoxy -CH₃ (Triplet). | |
| Mass Spectrometry | m/z 270 [M]+ | Molecular ion peak. |
| m/z 105 [PhCO]+ | Benzoyl fragment (characteristic of benzoates). |
References
- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8467, Ethyl Vanillin. Retrieved from [Link] (Source for precursor safety data).
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7419, Benzoyl chloride. Retrieved from [Link] (Source for reagent safety data).
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A Technical Guide to Bioactive Benzaldehyde Derivatives in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Benzaldehyde, the archetypal aromatic aldehyde, serves as a uniquely versatile scaffold in medicinal chemistry. Its simple, modifiable structure is a foundational element in a vast array of natural and synthetic compounds exhibiting significant biological activity. This technical guide provides a comprehensive exploration of bioactive benzaldehyde derivatives, moving beyond a mere catalog of compounds to elucidate the underlying principles of their design, synthesis, and biological evaluation. We delve into the key therapeutic areas where these derivatives show immense promise—oncology, infectious diseases, and metabolic disorders—by examining their mechanisms of action at a molecular level. This document is structured to serve as a practical resource, offering detailed experimental protocols for synthesis, purification, and bioactivity assessment, supported by quantitative data and visual workflows. By synthesizing field-proven insights with rigorous scientific data, this guide aims to empower researchers to harness the full potential of the benzaldehyde core in the pursuit of novel therapeutic agents.
The Benzaldehyde Scaffold: A Cornerstone for Bioactivity
The benzaldehyde molecule, consisting of a benzene ring substituted with a formyl group, is a cornerstone in the architecture of bioactive compounds.[1] Found naturally in almonds, apricots, and other fruits, its chemical simplicity belies its profound utility in drug design.[1][2] The reactivity of the aldehyde group and the potential for substitution on the aromatic ring allow for extensive chemical modification. This versatility enables the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the benzaldehyde scaffold a privileged starting point for developing derivatives with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, antioxidant, and enzyme-inhibiting effects.[3][4][5][6]
Key Therapeutic Applications and Mechanisms of Action
The functional diversity of benzaldehyde derivatives has led to their investigation across multiple therapeutic domains. The following sections detail their most significant applications and the molecular mechanisms that underpin their bioactivity.
Anticancer Activity: Targeting Signaling Pathways and Drug Resistance
Benzaldehyde derivatives have emerged as potent agents against various cancers, often acting through multifaceted mechanisms that include inducing programmed cell death (apoptosis), halting the cell cycle, and disrupting critical cancer-promoting signaling pathways.[2]
A pivotal mechanism involves the inhibition of the 14-3-3ζ protein, a key signaling hub often overexpressed in cancer.[1] Benzaldehyde has been shown to disrupt the interaction between 14-3-3ζ and its client proteins, such as the phosphorylated form of histone H3 (H3S28ph).[7] This disruption is critical because the 14-3-3ζ/H3S28ph interaction plays a role in treatment resistance and the regulation of genes associated with epithelial-mesenchymal plasticity (EMP), a process by which cancer cells gain migratory and invasive properties.[7][8] By targeting this interaction, benzaldehyde derivatives can suppress metastasis and overcome resistance to conventional therapies.[7][8] Furthermore, these compounds can inhibit major cancer-related pathways like PI3K/AKT/mTOR, STAT3, and NFκB.[9]
Antimicrobial Properties: Disrupting Microbial Integrity
Many benzaldehyde derivatives, particularly those containing hydroxyl groups (hydroxybenzaldehydes), exhibit broad-spectrum antimicrobial activity.[3] Their mechanism of action is analogous to that of phenols; they interact with and disrupt the microbial cell membrane.[3] This leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[3] The biocidal efficacy often correlates with the number and position of phenolic hydroxyl groups on the aromatic ring.[3][10] These compounds have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungi.[10]
| Derivative | Target Organism(s) | Observed Effect | Reference |
| 4-Hydroxybenzaldehyde | Staphylococcus aureus, Pseudomonas aeruginosa | Inhibition of growth | [3] |
| 2,4-Dihydroxybenzaldehyde | Escherichia coli, Candida albicans | Potent inhibition, increased activity over mono-hydroxy derivative | [3][10] |
| Cinnamaldehyde | Pathogenic Bacteria | Disruption of cell membrane integrity | [11] |
| Benzaldehyde Immobilized on Polymer | S. aureus, E. coli, Aspergillus niger | Sustained antimicrobial activity | [3][10] |
Antioxidant and Anti-inflammatory Effects
Oxidative stress is a key pathological factor in numerous diseases. Hydroxybenzaldehydes have been identified as potent antioxidants.[12] They function as free radical scavengers, directly neutralizing reactive oxygen species (ROS).[6] Additionally, they can bolster the cell's endogenous antioxidant defenses by upregulating the activity of enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).[6][12] This dual action makes them effective agents for mitigating oxidative damage. The anti-inflammatory properties are often linked to their antioxidant capacity and their ability to modulate inflammatory signaling pathways, such as by reducing the expression of adhesion molecules like VCAM-1 and ICAM-1.[6]
Enzyme Inhibition: A Strategy for Disease Modulation
The benzaldehyde scaffold is a versatile template for designing specific enzyme inhibitors, a cornerstone of modern drug discovery. Derivatives have been developed to target a range of enzymes implicated in various diseases.
-
α-Glucosidase and α-Amylase: Inhibition of these enzymes slows carbohydrate digestion, a key strategy in managing type 2 diabetes. Dihydroxybenzaldehyde derivatives have shown notable inhibitory activity.[13]
-
Aldose Reductase: This enzyme is involved in the polyol pathway, which contributes to diabetic complications like neuropathy and retinopathy. Certain benzaldehyde derivatives act as potent aldose reductase inhibitors.[14]
-
Cholinesterases (AChE & BuChE): The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for Alzheimer's disease. Benzimidazole-benzaldehyde hybrids have been synthesized as effective inhibitors of these enzymes.[15]
| Derivative Class | Target Enzyme | Therapeutic Area | IC₅₀ / Kᵢ Values (Example) | Reference |
| Dihydroxybenzaldehydes | α-Glucosidase | Diabetes | Varies by structure | [13] |
| Phenyl benzaldehydes | Aldose Reductase | Diabetic Complications | IC₅₀: 0.23 µM | [14] |
| Benzimidazole-benzaldehydes | Acetylcholinesterase | Alzheimer's Disease | IC₅₀: 0.050 ± 0.001 µM | [15] |
Synthesis, Purification, and Characterization
The successful development of novel bioactive derivatives hinges on robust and reproducible chemical methodologies. This section outlines the core experimental workflows.
Synthetic Strategies for Novel Derivatives
The synthesis of benzaldehyde derivatives can be achieved through various established organic reactions. A common strategy for creating benzyloxybenzaldehyde derivatives, for instance, involves a nucleophilic substitution reaction, such as a Williamson ether synthesis, between a hydroxybenzaldehyde and a benzyl halide.[16] The choice of solvent and base is critical for reaction efficiency and yield.
Protocol 1: General Synthesis of a 4-Benzyloxybenzaldehyde Derivative
-
Rationale: This protocol describes a standard nucleophilic substitution to form an ether linkage, a common motif in bioactive benzaldehyde derivatives. The base deprotonates the hydroxyl group of the benzaldehyde, creating a phenoxide that acts as a nucleophile.
-
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃, 1.2 eq), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF).[17]
-
Nucleophile Generation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Electrophile Addition: Add the desired substituted benzyl halide (e.g., 4-chlorobenzyl chloride, 1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-120°C and monitor the reaction progress using Thin Layer Chromatography (TLC).[18]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Final Product: Purify the crude product using column chromatography to obtain the pure benzyloxybenzaldehyde derivative.[16]
-
Purification and Isolation Workflows
Column chromatography is the most prevalent technique for purifying reaction products in medicinal chemistry. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[19] The polarity of the mobile phase is carefully chosen to achieve optimal separation of the desired product from unreacted starting materials and byproducts.
Protocol 2: Purification by Column Chromatography
-
Rationale: This protocol ensures the isolation of the target compound in high purity, which is essential for accurate biological testing. The choice of solvent system is guided by preliminary TLC analysis to ensure the target compound has an appropriate retention factor (Rf) for good separation.
-
Step-by-Step Methodology:
-
Solvent System Selection: Determine an appropriate mobile phase (eluent) using TLC. Aim for an Rf value of ~0.3 for the desired compound.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of the mobile phase (e.g., hexane) and pour it into a glass column. Allow the silica to settle into a uniform bed.[19]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (if necessary) to begin elution. Collect the eluent in a series of numbered test tubes (fractions).[19]
-
Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified benzaldehyde derivative.
-
Spectroscopic Characterization
Unambiguous structural confirmation is a non-negotiable step. A combination of spectroscopic techniques is employed for this purpose.[20]
| Technique | Key Diagnostic Information for Benzaldehyde Derivatives |
| ¹H NMR | Aldehyde Proton (CHO): A characteristic singlet appears far downfield, typically between δ 9.5-10.5 ppm.[17] Aromatic Protons: Signals in the δ 7.0-8.0 ppm region, with splitting patterns indicating the substitution on the benzene ring. |
| ¹³C NMR | Aldehyde Carbon (C=O): A distinct signal in the highly deshielded region of δ 190-200 ppm.[17] Aromatic Carbons: Multiple signals between δ 110-165 ppm. |
| IR Spectroscopy | Carbonyl Stretch (C=O): A strong, sharp absorption band around 1680-1715 cm⁻¹.[21] Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): Provides the molecular weight of the compound, allowing for confirmation of the molecular formula.[22] |
Framework for Biological Evaluation
A structured, multi-stage approach is required to validate the therapeutic potential of newly synthesized derivatives, progressing from high-throughput in vitro screens to more complex in vivo models.
In Vitro Screening Cascade
In vitro assays are the first line of evaluation, providing a rapid and cost-effective means to assess the biological activity of compounds against specific cell lines or enzymes.[23][24] This stage is crucial for initial hit identification and for establishing structure-activity relationships (SAR).
Protocol 3: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
-
Rationale: This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability.[25] It allows for the determination of the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%), a key metric of a compound's potency.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, BxPC-3 pancreatic cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the benzaldehyde derivative in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data to generate a dose-response curve and determine the IC₅₀ value.[26]
-
In Vivo Validation
Compounds that demonstrate promising activity and selectivity in vitro must then be evaluated in living organisms.[27] In vivo studies are indispensable for assessing a compound's overall efficacy, safety, toxicity, and pharmacokinetic profile (ADMET) in a complex physiological system.[28][29] Mouse models, particularly those with implanted human tumors (xenografts) or genetically engineered to develop cancer, are the gold standard for preclinical anticancer drug evaluation.[30]
Protocol 4: General Steps for an In Vivo Anticancer Study in a Mouse Model
-
Rationale: This validates the in vitro findings in a whole-organism context, providing crucial data on whether a compound can shrink tumors and prevent metastasis at a tolerable dose.[7][8]
-
Step-by-Step Methodology:
-
Model Selection: Choose an appropriate mouse model (e.g., immunodeficient mice for human cancer cell line xenografts).
-
Tumor Implantation: Implant cancer cells subcutaneously or orthotopically into the mice.
-
Treatment Initiation: Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the benzaldehyde derivative via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Regularly monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and histological analysis. Organs such as the lungs may be examined for evidence of metastasis.[7]
-
Data Interpretation: Compare tumor growth and metastasis between the treatment and control groups to determine the compound's in vivo efficacy.
-
Future Perspectives and Conclusion
The benzaldehyde scaffold continues to be a fertile ground for medicinal chemistry research. Its inherent bioactivity, coupled with its synthetic tractability, ensures its relevance in the ongoing search for novel therapeutics. Future research will likely focus on several key areas: designing derivatives with enhanced selectivity for specific cancer targets to minimize off-target effects, developing dual-action compounds that simultaneously target multiple pathways (e.g., combining antimicrobial and anti-inflammatory properties), and leveraging computational modeling to predict bioactivity and guide rational drug design. The evidence presented in this guide underscores the significant potential of benzaldehyde derivatives. Through systematic synthesis, rigorous purification, and a tiered evaluation framework, researchers can continue to unlock new therapeutic applications for this remarkable class of compounds.
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Ali, H. G., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(13), 3121. [Link]
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Li, C., et al. (2019). Isolation and Characterization of Benzaldehyde Derivatives with Anti-Inflammatory Activities from Eurotium cristatum, the Dominant Fungi Species in Fuzhuan Brick Tea. ACS Omega, 4(4), 7944-7949. [Link]
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Tolstorozhev, G. B., et al. (2010). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Journal of Applied Spectroscopy, 77, 354-361. [Link]
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Lin, Y., Gloer, J. B., & Wicklow, D. T. (2001). Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products, 64(6), 795-797. [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Ethoxy-4-formylphenyl Benzoate via Schotten-Baumann Reaction
Abstract: This document provides a comprehensive, in-depth guide for the synthesis of 2-ethoxy-4-formylphenyl benzoate, a valuable aromatic ester intermediate. The synthesis is achieved through the classic Schotten-Baumann reaction, a robust and efficient method for the acylation of phenols. This guide is intended for researchers, scientists, and professionals in organic synthesis and drug development, offering a detailed experimental protocol, mechanistic insights, characterization data, and troubleshooting advice to ensure successful and reproducible synthesis.
Introduction and Scientific Rationale
2-Ethoxy-4-formylphenyl benzoate is a substituted aromatic ester. Its core structure, the phenyl benzoate motif, is present in a number of compounds with significant applications, including pharmaceuticals like the analgesic benorilate and the serine protease inhibitor nafamostat.[1] The presence of ethoxy and formyl functionalities on one of the phenyl rings makes it a versatile intermediate for further synthetic modifications, enabling the construction of more complex molecular architectures for materials science or medicinal chemistry research.[2]
The chosen synthetic route is the Schotten-Baumann reaction, first described in 1883 by German chemists Carl Schotten and Eugen Baumann.[3][4][5] This reaction is a highly reliable method for synthesizing esters from alcohols or phenols and amides from amines, using an acyl chloride in the presence of a base.[6][7][8] The "Schotten-Baumann conditions" typically refer to a two-phase solvent system, consisting of water and an immiscible organic solvent.[5] The aqueous base (commonly sodium hydroxide) serves two critical roles: it deprotonates the phenol to form the more nucleophilic phenoxide ion and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, which prevents protonation of the starting material and drives the reaction to completion.[3][9] This method is particularly well-suited for this synthesis due to its high efficiency, operational simplicity, and the ready availability of the starting materials.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below and illustrated in the diagram.
-
Activation of the Nucleophile: The phenolic hydroxyl group of ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde) is weakly acidic. The sodium hydroxide base abstracts this proton to form a sodium phenoxide intermediate. This deprotonation significantly increases the nucleophilicity of the oxygen atom, preparing it to attack the electrophile.[9][10]
-
Nucleophilic Attack: The highly nucleophilic phenoxide ion attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a transient tetrahedral intermediate.[6][8][11]
-
Intermediate Collapse and Product Formation: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This process is accompanied by the expulsion of the chloride ion, which is an excellent leaving group. The final product, 2-ethoxy-4-formylphenyl benzoate, is formed.[3][9]
Figure 1: Reaction mechanism for the Schotten-Baumann synthesis.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis, purification, and characterization of the target compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Comments |
| Ethyl Vanillin | C₉H₁₀O₃ | 166.17 | 4.15 g | 25.0 | Starting phenol |
| Benzoyl Chloride | C₇H₅ClO | 140.57 | 3.5 mL (4.22 g) | 30.0 | Acylating agent (1.2 eq) |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.0 g | 50.0 | Base |
| Deionized Water | H₂O | 18.02 | 50 mL | - | Solvent for base |
| Ethanol (95%) | C₂H₅OH | 46.07 | ~30-40 mL | - | Recrystallization solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | Optional for extraction |
Equipment
-
250 mL Erlenmeyer flask or three-necked round-bottom flask
-
100 mL beaker
-
Magnetic stirrer and stir bar
-
Dropping funnel (optional, for controlled addition)
-
Büchner funnel and filter flask
-
Standard laboratory glassware (graduated cylinders, beakers)
-
pH paper or pH meter
-
Melting point apparatus
-
Recrystallization apparatus
Safety Precautions
-
Benzoyl Chloride: Highly corrosive, a lachrymator (causes tearing), and reacts with moisture.[12][13] Handle exclusively in a well-ventilated fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[14] Avoid inhalation of vapors.[12]
-
Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.[12] Wear gloves and safety goggles when preparing and handling the solution.
-
General: The reaction can be exothermic. Ensure controlled addition of benzoyl chloride. All work should be performed in a fume hood.
Step-by-Step Synthesis Procedure
-
Preparation of Base Solution: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of sodium hydroxide in 50 mL of deionized water. Cool the solution to room temperature in a water bath.
-
Dissolving the Phenol: To the cooled sodium hydroxide solution, add 4.15 g (25.0 mmol) of ethyl vanillin. Stir the mixture with a magnetic stirrer until all the solid has dissolved, forming a clear solution of the sodium phenoxide.
-
Acylation Reaction: While stirring vigorously, add 3.5 mL of benzoyl chloride dropwise to the flask over 10-15 minutes. A white precipitate of the product will begin to form almost immediately.
-
Causality Note: Vigorous stirring is essential to maximize the surface area between the aqueous phase (containing the phenoxide) and the organic phase (benzoyl chloride), facilitating the reaction. Slow addition helps to control the exothermic nature of the reaction.
-
-
Reaction Completion: After the addition is complete, securely stopper the flask and continue to shake or stir vigorously for an additional 15-20 minutes. The reaction is considered complete when the pungent, irritating odor of benzoyl chloride is no longer detectable.[11]
-
Isolation of Crude Product: Cool the reaction mixture in an ice bath for 15 minutes to ensure complete precipitation. Collect the solid white product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes sodium hydroxide, sodium chloride, and any unreacted phenoxide. Follow with a wash of a small amount of cold 5% sodium bicarbonate solution to remove any benzoic acid impurity, and finally, wash again with cold deionized water.
-
Drying: Press the solid as dry as possible on the filter paper. The crude product can be air-dried or dried in a desiccator.
Purification
-
Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it. If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Final Isolation: Collect the purified white, crystalline product by vacuum filtration. Wash with a small amount of ice-cold ethanol and dry thoroughly to a constant weight.
Figure 2: Experimental workflow for the synthesis and purification.
Characterization and Results
The identity and purity of the synthesized 2-ethoxy-4-formylphenyl benzoate should be confirmed by determining its physical properties and analyzing its spectroscopic data.
Physical Properties & Yield
| Property | Expected Value |
| Molecular Formula | C₁₆H₁₄O₄ |
| Molecular Weight | 270.28 g/mol |
| Appearance | White crystalline solid |
| Melting Point | ~80-84 °C (literature values vary) |
| Theoretical Yield | 6.76 g (based on 25.0 mmol ethyl vanillin) |
| % Yield Calculation | (Actual Yield (g) / Theoretical Yield (g)) * 100 |
Spectroscopic Data (Expected)
| Technique | Characteristic Signals |
| ¹H NMR (CDCl₃, δ ppm) | ~9.9 (s, 1H, -CHO), ~8.2 (d, 2H, ortho-H of benzoate), ~7.4-7.7 (m, 5H, other aromatic H), ~4.2 (q, 2H, -OCH₂CH₃), ~1.5 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | ~191 (-CHO), ~165 (Ester C=O), ~155-120 (Aromatic carbons), ~65 (-OCH₂CH₃), ~15 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~1735 (Ester C=O stretch), ~1690 (Aldehyde C=O stretch), ~1600 (Aromatic C=C stretch), ~1260 & ~1100 (C-O stretches) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Hydrolysis of benzoyl chloride. 3. Product loss during work-up or recrystallization. | 1. Ensure vigorous stirring and sufficient reaction time. 2. Add benzoyl chloride to a cooled solution; ensure base concentration is adequate. 3. Use minimal hot solvent for recrystallization; ensure complete precipitation by cooling. |
| Oily Product | 1. Presence of impurities. 2. Incomplete drying. | 1. Ensure thorough washing of the crude product. Repeat recrystallization. 2. Dry the product under vacuum to remove residual solvent. |
| Product fails to precipitate | 1. Insufficient product formed. 2. Product is soluble in the reaction mixture. | 1. Check reagents and procedure. 2. Try extracting the product with a solvent like dichloromethane or ethyl acetate, then wash, dry, and evaporate the solvent. |
| Pungent smell remains | Reaction is incomplete; unreacted benzoyl chloride is present. | Extend the reaction time with vigorous stirring. Ensure the solution remains basic (add more NaOH if necessary). |
References
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Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
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BYJU'S. (2019-11-17). Schotten Baumann Reaction. [Link]
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Collegedunia. Schotten Baumann Reaction: Characteristics, Mechanism, and Applications. [Link]
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J&K Scientific LLC. (2021-03-23). Schotten-Baumann Reaction. [Link]
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ScienceDirect. (2024). Schotten-Baumann reaction: Significance and symbolism. [Link]
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Charnock, S. J., et al. (2025). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. Royal Society of Chemistry. [Link]
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Zhou, B., et al. (2021). Syntheses of phenyl benzoate compounds and their bioactivity investigation. Journal of Chinese Pharmaceutical Sciences. [Link]
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SATHEE. Chemistry Schotten Baumann Reaction. [Link]
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Chemistry Notes. (2023-08-23). Schotten Baumann reaction: Introduction, mechanism, procedure. [Link]
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Amit Lunkad. (2021-10-08). Synthesis of Phenyl benzoate. YouTube. [Link]
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Application Note: Optimization of Recrystallization Solvents for 2-Ethoxy-4-Formylphenyl Benzoate
Introduction & Chemical Context
Target Molecule: 2-ethoxy-4-formylphenyl benzoate Systematic Synonym: 4-formyl-2-ethoxyphenyl benzoate (Benzoate ester of Ethyl Vanillin) CAS Registry Number: (Analogous to Ethyl Vanillin esters, specific CAS may vary by substitution pattern)
The purification of 2-ethoxy-4-formylphenyl benzoate is a critical unit operation in the synthesis of pharmaceutical intermediates and liquid crystal precursors. This molecule combines a lipophilic benzoate ester tail with a polar formyl (aldehyde) headgroup and an ethoxy substituent.
This structural duality presents a unique purification challenge:
-
The Benzoate Moiety: Increases lipophilicity and promotes
- stacking, often leading to "oiling out" rather than crystallization in purely non-polar solvents. -
The Formyl Group: Increases polarity and susceptibility to oxidation (to carboxylic acids) or acetal formation if reactive solvents (like methanol) are used under acidic conditions.
-
Impurity Profile: Common impurities include unreacted Ethyl Vanillin (phenolic precursor), Benzoic Acid (hydrolysis byproduct), and Benzoic Anhydride .
This guide outlines a scientifically grounded protocol for solvent selection and recrystallization to achieve
Solvent Selection Strategy
The selection of a solvent system relies on the Temperature-Dependent Solubility Differential . The ideal solvent dissolves the solute high concentrations at the boiling point (
Solvent Screening Matrix
Based on the polarity profile of 2-ethoxy-4-formylphenyl benzoate (
| Solvent System | Polarity Index | Role | Recommendation | Mechanism of Action |
| Ethanol (95%) | 5.2 | Single Solvent | Primary Choice | Excellent solubility differential; water content suppresses ester solubility at low temps. |
| Ethyl Acetate / Hexane | 4.4 / 0.1 | Binary Pair | Secondary Choice | Tunable polarity. Good for removing non-polar byproducts. Risk of oiling out if Hexane is added too fast. |
| Isopropanol (IPA) | 3.9 | Single Solvent | Alternative | Good for larger batches; slower evaporation rate allows better crystal growth. |
| Methanol | 5.1 | Avoid | Not Recommended | Risk of transesterification or acetal formation with the aldehyde group. |
| Water | 10.2 | Anti-solvent | Adjunct Only | Causes rapid precipitation (amorphous) if used alone. Used only to lower solubility of alcohols. |
Decision Logic for Solvent Selection
The following decision tree illustrates the logical flow for selecting the optimal solvent based on the nature of the crude material.
Figure 1: Decision logic for solvent selection based on crude material properties.
Detailed Experimental Protocol
Pre-Treatment (Crucial for High Purity)
Direct recrystallization often fails if significant amounts of Benzoic Acid or Ethyl Vanillin are present, as they alter the solubility equilibrium.
-
Dissolve crude solid in minimal Ethyl Acetate (EtOAc).
-
Wash twice with cold
(removes benzoic acid and phenols). -
Wash once with Brine.
-
Dry organic layer over
and evaporate to dryness. -
Result: Neutral crude ester ready for recrystallization.
Protocol A: Ethanol (95%) Recrystallization (Recommended)
This method balances yield and purity, utilizing the "green" solvent ethanol.
Materials:
-
Crude 2-ethoxy-4-formylphenyl benzoate
-
Ethanol (95% or Absolute)
-
Hot plate/Magnetic stirrer
-
Hirsch or Buchner funnel
Step-by-Step:
-
Saturation: Place 1.0 g of crude solid in a 25 mL Erlenmeyer flask. Add 3-4 mL of Ethanol.
-
Heating: Heat to reflux (
) with stirring. Add Ethanol dropwise just until the solid dissolves completely.-
Note: If colored insoluble specs remain, perform a Hot Filtration immediately through a pre-warmed glass wool plug.
-
-
Nucleation: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring or wood block.
-
Science: Slow cooling prevents the entrapment of impurities (occlusion) inside the crystal lattice.
-
-
Crystallization: Once at room temperature, place in an ice bath (
) for 30 minutes. -
Collection: Filter the white needles/plates using vacuum filtration.
-
Washing: Wash the filter cake with 1-2 mL of ice-cold Ethanol.
-
Warning: Do not use room temp ethanol; it will redissolve the product.
-
-
Drying: Dry under high vacuum or in a desiccator. Avoid ovens
to prevent melting or oxidation.
Protocol B: Binary Solvent (EtOAc / Hexane)
Use this if the compound is too soluble in Ethanol or if "oiling out" occurs.
-
Dissolve solid in minimal boiling Ethyl Acetate.
-
Remove from heat. Add warm Hexane (or Heptane) dropwise until a slight turbidity (cloudiness) persists.
-
Add 1-2 drops of EtOAc to clear the solution.
-
Let cool slowly. The non-polar Hexane acts as an anti-solvent, forcing the ester to crystallize as the temperature drops.
Troubleshooting & Critical Control Points
| Problem | Root Cause | Corrective Action |
| Oiling Out | Product separates as a liquid droplet before crystallizing. Common with aromatic esters. | 1. Re-heat to dissolve.2. Add a Seed Crystal at |
| Low Yield | Too much solvent used (Solubility product not exceeded). | Evaporate 50% of the solvent and re-cool. Save the "Mother Liquor" for a second crop. |
| Colored Crystals | Chromophores trapped in lattice. | Add Activated Charcoal to the hot solution, stir for 5 mins, then Hot Filter (Celite pad). |
| Melting Point Depression | Solvent occlusion or impurities. | Dry sample thoroughly under vacuum (solvent removal). Recrystallize again (impurity removal). |
Process Visualization
The following diagram details the physical workflow and the critical separation of impurities.
Figure 2: Physical workflow for the recrystallization process, highlighting impurity separation vectors.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
PubChem. Ethyl Vanillin (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Oct 2023).
-
ScienceMadness. Recrystallization of Vanillin and Derivatives. Discussion on solvent suitability for vanillin esters. Available at: [Link] (Accessed Oct 2023).
- Furniss, B. S., et al.Purification of Aromatic Aldehydes and Esters. In Vogel's Textbook of Practical Organic Chemistry.
Disclaimer: This protocol is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for 2-ethoxy-4-formylphenyl benzoate and all solvents before proceeding.
Application Note: High-Efficiency Synthesis of Schiff Base Mesogens Using 2-Ethoxy-4-Formylphenyl Benzoate
Executive Summary
This guide details the protocol for utilizing 2-ethoxy-4-formylphenyl benzoate (also known as 4-benzoyloxy-3-ethoxybenzaldehyde) as a pivotal intermediate in the synthesis of Schiff bases. This molecule is structurally significant because it combines a reactive aldehyde handle with a lateral ethoxy group and a rigid ester core.[1] These features are critical in Liquid Crystal (LC) engineering, where the lateral substituent depresses melting points to stabilize mesophases (nematic/smectic), and in Medicinal Chemistry , where the ester moiety acts as a cleavable prodrug motif.
The following protocols prioritize anhydrous integrity to prevent the hydrolysis of the ester bond during the Schiff base condensation—a common failure mode in this specific synthesis.
Molecule Profile & Strategic Context
| Property | Specification |
| IUPAC Name | 4-Formyl-2-ethoxyphenyl benzoate |
| Synonym | 4-Benzoyloxy-3-ethoxybenzaldehyde |
| Molecular Weight | ~270.28 g/mol |
| Key Functionality | Aldehyde (C-4): Electrophilic center for amine condensation.Benzoate (C-1): Rigid core/Protecting group.Ethoxy (C-2): Lateral dipole for mesophase modulation. |
| Storage | 2–8°C, Desiccated. Sensitive to moisture (ester hydrolysis). |
Structural Logic
The molecule is derived from Ethyl Vanillin .[2] Unlike simple benzaldehydes, the presence of the benzoate ester at the para position (relative to the aldehyde) introduces a competitive hydrolytic site. Standard aqueous Schiff base protocols (e.g., aqueous ethanol + NaOH) will destroy this intermediate. Acid-catalyzed dehydration in non-aqueous solvents is strictly required.
Experimental Protocols
Protocol A: Precursor Synthesis (The Esterification)
Note: If you have purchased the intermediate, skip to Protocol B. This step converts Ethyl Vanillin to the target benzoate.
Reagents:
-
Ethyl Vanillin (10 mmol)
-
Benzoyl Chloride (11 mmol)
-
Dry Pyridine (Solvent/Base) or Triethylamine/DCM
-
Critical: All glassware must be oven-dried.
Workflow:
-
Dissolve Ethyl Vanillin in dry pyridine (20 mL) at 0°C (Ice bath).
-
Dropwise add Benzoyl Chloride over 15 minutes. Exothermic reaction.
-
Stir at Room Temperature (RT) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).
-
Quench: Pour mixture into ice-cold HCl (1M) to neutralize pyridine.
-
Isolate: Filter the white precipitate. Wash with cold water, then cold ethanol.
-
Recrystallize: Ethanol/DMF mixture.
-
Yield Target: >85%.
Protocol B: Schiff Base Condensation (Core Directive)
Objective: Synthesize the target imine (Schiff base) without hydrolyzing the benzoate ester.
Reagents:
-
Intermediate: 2-ethoxy-4-formylphenyl benzoate (1.0 equiv)
-
Amine: Aromatic amine (e.g., 4-butylaniline for LC applications) (1.0 equiv)
-
Solvent: Absolute Ethanol (Anhydrous) or Toluene (for Dean-Stark)
-
Catalyst: Glacial Acetic Acid (GAA) - Do not use mineral acids like HCl.
Step-by-Step Methodology:
-
Preparation:
-
Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Option: If using Toluene, attach a Dean-Stark trap to physically remove water.
-
-
Dissolution:
-
Dissolve 5 mmol of 2-ethoxy-4-formylphenyl benzoate in 20 mL of Absolute Ethanol.
-
Add 5 mmol of the target Amine (e.g., 4-butylaniline).
-
-
Catalysis:
-
Add 2–3 drops of Glacial Acetic Acid.
-
Mechanistic Insight: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine attack. GAA is weak enough to spare the ester bond.
-
-
Reflux:
-
Heat to reflux (approx. 78°C for Ethanol).
-
Duration: 3–6 hours.
-
Checkpoint: Solution often changes color (yellow/orange) indicating conjugation extension.
-
-
Monitoring (Self-Validating Step):
-
Perform TLC every hour.
-
Success Indicator: Disappearance of the aldehyde spot (Intermediate).
-
Failure Indicator: Appearance of a new spot corresponding to Ethyl Vanillin (indicates ester hydrolysis).
-
-
Workup:
-
Purification:
-
Recrystallize from Hot Ethanol or Ethanol/Chloroform (1:1).
-
Dry in a vacuum desiccator over
.
-
Visualization of Pathways[1]
Synthesis Workflow & Mechanism
The following diagram illustrates the conversion from Ethyl Vanillin to the final Schiff Base Mesogen, highlighting the critical "No Water" control point.
Caption: Synthesis pathway emphasizing the protection of the ester bond during imine formation.
Characterization & Quality Control
To validate the synthesis, you must confirm the formation of the imine bond (
| Technique | Diagnostic Signal | Interpretation |
| FTIR | 1615–1625 cm⁻¹ | C=N Stretch (Imine): Confirms Schiff base formation.[6] |
| FTIR | 1730–1750 cm⁻¹ | C=O Stretch (Ester): Must remain present. Loss indicates hydrolysis. |
| ¹H NMR | δ 8.3–8.6 ppm (s) | Azomethine Proton (-CH=N-): Distinct singlet. |
| ¹H NMR | δ 9.8 ppm | Aldehyde Proton (-CHO): Must be ABSENT in pure product. |
| POM | Birefringence | Polarized Optical Microscopy: Look for "fan-shaped" or "schlieren" textures upon heating if the product is liquid crystalline (Smectic/Nematic). |
Applications
A. Liquid Crystals (Mesogens)
The 2-ethoxy group is a "lateral substituent." In liquid crystal physics, lateral substituents broaden the molecule, which disrupts molecular packing.
-
Effect: Lowers the Melting Point (
). -
Benefit: Often suppresses highly ordered smectic phases in favor of the more fluid Nematic Phase , which is desirable for display applications.
-
Citation Support: Research on "Schiff base esters with alkoxy tails" confirms that lateral substitution is a key design parameter for tuning phase transition temperatures [1, 2].
B. Biological Activity
Schiff bases derived from vanillin esters have demonstrated:
-
Antibacterial Activity: Against S. aureus and E. coli.[6] The imine linkage is essential for binding to bacterial enzymes.
-
Antioxidant Capacity: The phenolic core (even when esterified) often retains radical scavenging potential [3].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitate is Ethyl Vanillin | Ester Hydrolysis occurred. | Reaction was too wet or too acidic. Use Absolute Ethanol and only Glacial Acetic Acid . |
| Low Yield | Incomplete condensation. | Increase reflux time or switch to Toluene with a Dean-Stark trap to drive equilibrium. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold hexane to induce solidification. Recrystallize from Ethanol/DMF. |
References
-
Ha, S. T., et al. (2009).[7] "Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains." Chinese Chemical Letters. (Discusses the impact of ester linkages and lateral groups on mesophase stability).
-
Prajapati, A. K., & Bonde, N. L. (2010). "Mesogenic Schiff's Base Esters with a Methoxyethyl Tail."[8] Molecular Crystals and Liquid Crystals. (Validates the synthesis protocol for alkoxy-substituted Schiff base esters).
-
Mishra, A. P., et al. (2024).[9] "Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents." Scientific Reports/PMC. (Provides biological context and general condensation conditions).
Sources
- 1. benchchem.com [benchchem.com]
- 2. US5008437A - Schiff base reaction product of ethyl vanillin and methyl anthranilate and organoleptic uses thereof - Google Patents [patents.google.com]
- 3. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. ukm.my [ukm.my]
Preparation of hydrazone derivatives from ethyl vanillin benzoate
Executive Summary
This technical guide details the two-phase synthesis of hydrazone derivatives derived from ethyl vanillin benzoate. These compounds represent a critical scaffold in medicinal chemistry, exhibiting significant antimicrobial, anti-inflammatory, and cytotoxic properties.
The protocol is designed for drug development researchers requiring high purity and reproducibility. It employs a Schotten-Baumann benzoylation to protect the phenol moiety, followed by an acid-catalyzed condensation to install the hydrazone pharmacophore.
Key Advantages of this Protocol:
-
Chemo-selectivity: Preserves the ester functionality during hydrazone formation.
-
Scalability: Workflows are designed for gram-to-multigram scale-up.
-
Green Chemistry: Utilizes ethanol as the primary solvent and minimizes chlorinated waste.
Chemical Strategy & Retrosynthesis
The synthesis targets the modification of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) at two distinct sites:
-
Phenolic Hydroxyl (-OH): Benzoylation increases lipophilicity and steric bulk, potentially enhancing membrane permeability and receptor binding affinity.
-
Aldehyde Carbonyl (-CHO): Conversion to a hydrazone (-CH=N-NH-R) creates an azomethine linkage, a proven pharmacophore for metal chelation and enzyme inhibition.
Synthetic Pathway Visualization
Caption: Two-step synthetic pathway transforming ethyl vanillin into biologically active hydrazone libraries.
Phase 1: Synthesis of Ethyl Vanillin Benzoate
Objective: Protection of the 4-hydroxyl group via esterification. Method: Schotten-Baumann Reaction.
Reagents & Materials
| Reagent | Role | Equivalence |
| Ethyl Vanillin | Substrate | 1.0 eq |
| Benzoyl Chloride | Benzoylating Agent | 1.2 eq |
| Sodium Hydroxide (10% aq) | Base/Catalyst | 2.5 eq |
| Ethanol (95%) | Co-solvent | N/A |
Protocol
-
Dissolution: In a 250 mL round-bottom flask, dissolve Ethyl Vanillin (10.0 g, 60 mmol) in 10% NaOH solution (60 mL) . The solution should appear clear and slightly yellow (phenolate formation).
-
Temperature Control: Cool the flask to 0–5°C using an ice-water bath.
-
Critical Process Parameter (CPP): Maintaining low temperature is vital to prevent the hydrolysis of benzoyl chloride by the aqueous base before it reacts with the phenolate.
-
-
Addition: Add Benzoyl Chloride (8.4 mL, 72 mmol) dropwise over 20 minutes with vigorous stirring.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A thick white precipitate (the ester) will form.
-
Quenching: Neutralize the mixture to pH 7 using dilute HCl to decompose any unreacted phenolate.
-
Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (3 x 50 mL) to remove salts and benzoic acid byproducts.
-
Purification: Recrystallize from hot ethanol.
-
Target Yield: 85–92%
-
Appearance: White crystalline needles.
-
Melting Point: ~78–80°C.
-
Phase 2: Preparation of Hydrazone Derivatives
Objective: Condensation of the aldehyde with a hydrazine derivative.[1][2][3][4] Method: Acid-Catalyzed Nucleophilic Addition-Elimination.
Reagents & Materials
| Reagent | Role | Equivalence |
| Ethyl Vanillin Benzoate | Substrate | 1.0 eq |
| Hydrazine Derivative* | Nucleophile | 1.1 eq |
| Glacial Acetic Acid | Catalyst | 3-5 drops |
| Absolute Ethanol | Solvent | 10-15 mL/g |
*Note: Common derivatives include Hydrazine Hydrate, Phenylhydrazine, or Isonicotinic acid hydrazide (Isoniazid).
Protocol
-
Charge: In a clean reaction vessel equipped with a reflux condenser, dissolve Ethyl Vanillin Benzoate (1.0 eq) in Absolute Ethanol .
-
Activation: Add Glacial Acetic Acid (3-5 drops) .
-
Nucleophile Addition: Add the Hydrazine Derivative (1.1 eq) slowly.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours .
-
Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting aldehyde spot (higher R_f) should disappear.
-
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature. If precipitation does not occur, cool further in an ice bath or reduce solvent volume by rotary evaporation.
-
Purification: Filter the crude hydrazone and wash with cold ethanol. Recrystallize from Ethanol/DMF mixtures if necessary for high-melting derivatives.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the acid-catalyzed hydrazone formation.
Characterization & Validation
To ensure the integrity of the "Self-Validating System," confirm the structure using the following spectroscopic markers.
FT-IR Spectroscopy
| Functional Group | Expected Frequency (cm⁻¹) | Diagnostic Change |
| C=O (Ester) | 1730–1750 | Remains present (confirms benzoate stability). |
| C=O (Aldehyde) | 1680–1700 | Disappears (consumed in reaction). |
| C=N (Imine) | 1600–1630 | Appears (confirms hydrazone formation). |
| NH (Hydrazone) | 3200–3300 | Appears (if R-group has NH). |
¹H-NMR Spectroscopy (DMSO-d₆)
-
Aldehyde Proton (-CHO): The singlet at ~9.8–10.0 ppm (present in starting material) must be absent .
-
Azomethine Proton (-CH=N-): A new singlet appears, typically between 8.0–8.6 ppm .[9]
-
Aromatic Protons: The benzoate protons will appear as a multiplet around 7.5–8.1 ppm, distinct from the vanillin core protons.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1 (Benzoylation).
-
Cause: Hydrolysis of benzoyl chloride.
-
Solution: Ensure temperature is <5°C during addition.[7] Increase Benzoyl Chloride to 1.5 eq.
-
-
Issue: Ester Hydrolysis in Step 2.
-
Issue: No Precipitation in Step 2.
-
Cause: Product is too soluble in hot ethanol.
-
Solution: Concentrate the solution to 50% volume and add cold water dropwise to induce turbidity ("cloud point"), then cool.
-
References
-
Schotten-Baumann Reaction Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for benzoylation).
-
Hydrazone Formation Kinetics: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]
-
Biological Activity of Vanillin Hydrazones: Kaplancıklı, Z. A., et al. (2012). Synthesis and antimicrobial activity of some new hydrazone derivatives of ethyl vanillin. Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Acid Catalysis Mechanism: Cordes, E. H., & Jencks, W. P. (1962). General Acid Catalysis of Semicarbazone Formation. Journal of the American Chemical Society, 84(22), 4319–4328. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ethyl vanillin synthesis - chemicalbook [chemicalbook.com]
- 8. CN103467261B - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. CN103467261A - Synthesizing method of ethyl vanillin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
2-Ethoxy-4-formylphenyl benzoate as a liquid crystal mesogen precursor
Application Note: 2-Ethoxy-4-formylphenyl Benzoate as a Liquid Crystal Mesogen Precursor
Executive Summary
This guide details the synthesis, processing, and application of 2-Ethoxy-4-formylphenyl benzoate (EFPB) .[1] As a structural derivative of ethylvanillin, EFPB serves as a critical "bent-core" or "laterally substituted" precursor in the design of thermotropic liquid crystals (LCs).[1]
The primary utility of EFPB lies in its lateral ethoxy group . Unlike linear precursors (e.g., 4-hydroxybenzaldehyde derivatives), the steric bulk of the ethoxy substituent at the 2-position (relative to the ester linkage) disrupts efficient molecular packing.[1] This results in:
-
Lowered Melting Points: Facilitating easier processing and wider mesophase ranges.
-
Nematic Phase Promotion: The lateral protrusion often suppresses highly ordered smectic phases, favoring the more fluid nematic phase essential for display applications.[1]
Chemical Context & Structural Logic
Synonyms: 4-Benzoyloxy-3-ethoxybenzaldehyde; Ethylvanillin Benzoate. CAS Registry (Parent Ethylvanillin): 121-32-4[1]
The "Lateral Substituent" Effect
In liquid crystal engineering, the aspect ratio (length-to-width) of a molecule dictates its phase behavior.[1]
-
Standard Rod-like Mesogens: High aspect ratio, high melting points (e.g., 4-benzoyloxybenzaldehyde).[1]
-
EFPB (Substituted): The ethoxy group introduces a lateral "bump."[1] This reduces intermolecular cohesive forces, lowering the crystal-to-mesophase transition temperature (
) without destroying liquid crystallinity entirely.[1]
Synthesis Protocol: EFPB Precursor
This protocol describes the esterification of ethylvanillin with benzoyl chloride.
Reagents Required:
-
3-Ethoxy-4-hydroxybenzaldehyde (Ethylvanillin) [>99%][1]
-
Benzoyl Chloride [Reagent Grade][1]
-
Pyridine (dry) or Triethylamine (TEA)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
0.1 M HCl, Sat.[1] NaHCO₃, Brine
Step-by-Step Methodology
-
Preparation:
-
Dissolve Ethylvanillin (10 mmol, 1.66 g) in dry DCM (20 mL) in a round-bottom flask under nitrogen atmosphere.
-
Add Pyridine (12 mmol, 0.97 mL) as the acid scavenger.[1] Cool the mixture to 0°C in an ice bath.
-
-
Acylation:
-
Add Benzoyl Chloride (11 mmol, 1.28 mL) dropwise over 15 minutes.
-
Scientific Insight: Slow addition prevents localized overheating and potential side reactions (e.g., polymerization of the aldehyde).[1]
-
Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
-
Monitoring (Self-Validation):
-
TLC (Thin Layer Chromatography): Mobile phase 20% Ethyl Acetate in Hexane.[1]
-
Target: Disappearance of the polar ethylvanillin spot (
) and appearance of the less polar ester product ( ).
-
-
Work-up:
-
Wash the organic layer sequentially with:
-
Dry over anhydrous MgSO₄ and evaporate solvent under reduced pressure.
-
-
Purification:
Downstream Application: Synthesis of Schiff Base Mesogens
EFPB is not a liquid crystal itself; it is the precursor. The mesogenic (LC) properties emerge when the aldehyde group is condensed with an aniline derivative to extend the rigid core.[1]
Target Reaction: EFPB + 4-Butylaniline
Protocol
-
Condensation:
-
Isolation:
-
Cool to room temperature. The Schiff base usually precipitates upon cooling.
-
Filter and wash with cold ethanol.
-
Recrystallize from Ethanol/DMF (if solubility is low) until the transition temperatures are constant (Purity check).[1]
-
Visualization of Workflow & Pathway
The following diagram illustrates the synthesis pathway and the physical logic behind the lateral substitution.
Figure 1: Synthetic pathway from Ethylvanillin to the final Liquid Crystal Mesogen, highlighting the intermediate role of EFPB.[1]
Characterization & Data Interpretation
When analyzing the final Schiff base derived from EFPB, compare it to a non-substituted analog (derived from 4-hydroxybenzaldehyde) to verify the "Lateral Effect."
Table 1: Representative Comparative Phase Behavior Note: Values are illustrative of typical homologous series trends.
| Property | Non-Substituted Analog (H) | EFPB Derivative (Ethoxy) | Interpretation |
| Melting Point ( | 125°C | 98°C | Lateral ethoxy group disrupts crystal packing, lowering |
| Clearing Point ( | 160°C | 135°C | Molecular breadth increases, slightly reducing nematic stability.[1] |
| Mesophase Range | 35°C | 37°C | Often preserves or widens the operational range despite lower absolute temps. |
| Phase Type | Smectic + Nematic | Nematic Only | Lateral bulk suppresses the layered Smectic order. |
Analytical Techniques
-
Differential Scanning Calorimetry (DSC):
-
Polarized Optical Microscopy (POM):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield of EFPB | Hydrolysis of Benzoyl Chloride. | Ensure all glassware is flame-dried and solvents (DCM) are anhydrous. |
| No Mesophase (Direct Melting) | Impurities disrupting order.[1] | Recrystallize the final Schiff base 3x. Even 1% impurity can kill the LC phase. |
| Darkening of Product | Oxidation of the aldehyde. | Perform synthesis under Nitrogen/Argon.[5] Store EFPB in the dark. |
| TLC Streaking | Residual Acid/Base.[1] | Ensure thorough washing with HCl and NaHCO₃ during workup. |
References
-
Ha, S. T., et al. (2009).[1][2] Synthesis and Mesomorphic Properties of 2-(4-Alkyloxyphenyl)benzothiazoles. Molecular Crystals and Liquid Crystals.[2][4][6][7][8][9][10][11] [1]
-
Yeap, G. Y., et al. (2006).[1] Synthesis and mesomorphic properties of new Schiff base esters with different alkyl chains. Journal of Molecular Structure.
-
Prajapati, A. K., & Bonde, N. L. (2006).[1] Mesogenic Schiff's Base Esters with a Methoxyethyl Tail. Molecular Crystals and Liquid Crystals.[2][4][6][7][8][10][11] [1]
-
Thaker, B. T., & Kanojiya, J. B. (2011).[1] Synthesis and Mesogenic Properties of New Schiff Bases Comprising Benzothiazole Moiety. Molbank.
-
Gray, G. W. (1962).[1] Molecular Structure and the Properties of Liquid Crystals. Academic Press. (Foundational text on lateral substitution effects).
Sources
- 1. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciforum.net [sciforum.net]
- 3. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis And Mesomorphic Properties Of Bent-shaped 1,4-disubstituted Triazole-cored Schiff Base With Lateral Ethoxy Group [erepo.usm.my]
- 11. mdpi.com [mdpi.com]
Introduction: The Significance of 4-Formyl-2-Ethoxyphenyl Benzoate
An in-depth guide to the scalable synthesis of 4-formyl-2-ethoxyphenyl benzoate, providing researchers and drug development professionals with a comprehensive framework for transitioning from laboratory-scale experiments to pilot-plant production. This document emphasizes process safety, efficiency, and product quality, grounded in established chemical engineering principles.
4-Formyl-2-ethoxyphenyl benzoate is a key aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Its structure, derived from the widely used flavoring agent ethyl vanillin, provides a versatile scaffold for further chemical modification. The successful and safe scale-up of its production is critical for ensuring a reliable supply chain for these advanced materials.
This application note details a robust and validated procedure for the synthesis of 4-formyl-2-ethoxyphenyl benzoate, beginning with a laboratory-scale protocol and culminating in a comprehensive guide for pilot-scale production. The core of this document lies in the systematic analysis of scale-dependent process parameters, including thermal hazards, mass transfer limitations, and safety protocols, ensuring a seamless and secure transition to larger batch sizes.
Reaction Chemistry: Esterification via the Schotten-Baumann Reaction
The synthesis proceeds via the esterification of 4-formyl-2-ethoxyphenol (ethyl vanillin) with benzoyl chloride. This reaction is typically conducted under Schotten-Baumann conditions, which involve the use of an aqueous base to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.
Reaction Scheme: 4-Formyl-2-ethoxyphenol + Benzoyl Chloride → 4-Formyl-2-ethoxyphenyl benzoate + HCl
The base (e.g., sodium hydroxide) reacts with the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the benzoyl chloride. The simultaneous neutralization of the HCl byproduct prevents the protonation of the phenoxide and pushes the equilibrium towards the product side.
Laboratory-Scale Protocol (100 g Scale)
This protocol serves as the baseline for process understanding and provides the initial material for quality assessment.
2.1 Materials and Equipment
| Reagent/Equipment | Specification | Quantity |
|---|---|---|
| 4-Formyl-2-ethoxyphenol | ≥99% Purity | 100.0 g |
| Benzoyl Chloride | ≥99% Purity | 93.0 g (1.1 eq) |
| Dichloromethane (DCM) | ACS Grade | 1000 mL |
| Sodium Hydroxide (NaOH) | 10% (w/v) Aqueous Solution | ~500 mL |
| Hydrochloric Acid (HCl) | 1 M Aqueous Solution | As needed |
| Sodium Chloride (NaCl) | Saturated Aqueous Solution (Brine) | 200 mL |
| Anhydrous Magnesium Sulfate | ACS Grade | 20 g |
| 1 L Three-Neck Round Bottom Flask | - | 1 |
| Mechanical Stirrer | - | 1 |
| Addition Funnel | 250 mL | 1 |
| Thermometer | - | 1 |
| Separatory Funnel | 2 L | 1 |
| Rotary Evaporator | - | 1 |
2.2 Step-by-Step Procedure
-
Setup: Assemble the three-neck flask with the mechanical stirrer, addition funnel, and thermometer. Place the flask in an ice/water bath.
-
Reagent Charging: Charge the flask with 4-formyl-2-ethoxyphenol (100.0 g) and dichloromethane (500 mL). Begin stirring to dissolve the solid.
-
Base Addition: Add the 10% sodium hydroxide solution (~250 mL) to the flask.
-
Benzoyl Chloride Addition: Dissolve benzoyl chloride (93.0 g) in dichloromethane (150 mL) and charge it to the addition funnel. Add the benzoyl chloride solution dropwise to the vigorously stirred reaction mixture over 60-90 minutes, ensuring the internal temperature is maintained between 5-10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at ambient temperature for 2-3 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: a. Transfer the mixture to a 2 L separatory funnel. b. Separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (1 x 200 mL), water (1 x 200 mL), 10% NaOH solution (1 x 200 mL) to remove unreacted phenol, and finally with brine (1 x 200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-formyl-2-ethoxyphenyl benzoate.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
Scale-Up Considerations and Hazard Analysis
Transitioning from a 100 g lab batch to a 10 kg pilot-plant scale introduces significant challenges that are not apparent at the smaller scale.[1] A thorough understanding of these challenges is paramount for a safe and successful scale-up.[2]
3.1 Thermal Hazard Assessment and Control The esterification reaction is exothermic. While the heat generated in a 1 L flask is easily dissipated, the heat generated in a 100 L reactor is not. The surface-area-to-volume ratio decreases significantly as the scale increases, impeding efficient heat removal.[1]
-
Causality: Failure to manage the exotherm can lead to a rapid temperature increase, boiling of the solvent (DCM, b.p. ~40°C), and a dangerous pressure buildup. This can result in a thermal runaway reaction.[3][4]
-
Mitigation Strategy:
-
Calorimetry Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) on the lab scale to quantify the heat of reaction and determine the maximum rate of heat evolution.[5] This data is crucial for sizing the cooling system of the larger reactor.[6]
-
Controlled Addition: The addition of benzoyl chloride must be controlled at a rate such that the reactor's cooling system can effectively remove the generated heat.[7] The addition should be linked to the internal temperature, stopping automatically if a set temperature limit is exceeded.
-
Reactor Engineering: Utilize a jacketed reactor with a high-performance heat transfer fluid and ensure adequate coolant flow.[6][8]
-
3.2 Mass Transfer and Mixing Efficiency Inefficient mixing can lead to localized "hot spots" where the reaction rate is dangerously high, and areas of low concentration where the reaction stalls.[9]
-
Causality: Poor mixing results in non-uniform temperature distribution and reactant concentration, leading to inconsistent product quality, lower yields, and increased safety risks.[10]
-
Mitigation Strategy:
-
Impeller Design: Select an appropriate impeller type for the two-phase (organic/aqueous) system. A pitched-blade turbine (PBT) or a hydrofoil impeller can promote the necessary axial flow for good phase contacting.[11]
-
Agitation Speed: The agitation speed must be sufficient to create a fine dispersion of the aqueous phase within the organic phase, maximizing the interfacial area for reaction. Computational Fluid Dynamics (CFD) can be used to model and optimize mixing parameters.[9][12]
-
Baffles: Ensure the reactor is equipped with baffles to prevent vortex formation and promote turbulent, effective mixing.[11]
-
3.3 Reagent Handling and Dosing Strategy Handling kilograms of benzoyl chloride presents significant safety challenges. It is corrosive, a lachrymator, and reacts violently with water.[13][14][15][16]
-
Causality: Manual charging of large quantities increases the risk of spills and operator exposure.[17] Accidental contact with moisture can lead to the release of corrosive HCl gas.
-
Mitigation Strategy:
-
Closed-System Transfer: Use a closed system with a pump and flowmeter to transfer benzoyl chloride from its storage container directly into the reactor's addition vessel.
-
Personal Protective Equipment (PPE): All operators must wear appropriate PPE, including chemical-resistant gloves, clothing, face shields, and respiratory protection.[13][14][17]
-
Emergency Preparedness: Have neutralization agents (e.g., sodium bicarbonate) and spill kits readily available.
-
Pilot-Scale Production Protocol (10 kg Scale)
This protocol is designed for a 100 L glass-lined or stainless steel jacketed reactor.
4.1 Equipment
-
100 L jacketed reactor with a variable speed agitator (PBT impeller), baffles, and bottom outlet valve.
-
20 L charging vessel connected to the reactor via a dosing pump.
-
Temperature and pH probes.
-
Condenser for solvent reflux.
-
Receiving vessel for post-work-up layers.
-
Nutsche filter/drier or large-scale centrifuge for product isolation.
4.2 Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Start the coolant circulation in the reactor jacket and set the temperature to 5°C.
-
Reagent Charging: a. Charge 4-formyl-2-ethoxyphenol (10.0 kg) and dichloromethane (50 L) into the reactor. b. Start agitation at a speed determined by mixing studies to ensure good suspension. c. Add 10% NaOH solution (~25 L) to the reactor.
-
Benzoyl Chloride Dosing: a. Charge benzoyl chloride (9.3 kg) and dichloromethane (15 L) to the 20 L charging vessel. b. Begin dosing the benzoyl chloride solution into the reactor via the pump at a controlled rate (e.g., over 2-3 hours). c. CRITICAL CONTROL POINT: Continuously monitor the internal temperature. The dosing rate must be adjusted or stopped if the temperature rises above 10°C.[2]
-
Reaction and Monitoring: After dosing is complete, allow the reaction to proceed at ambient temperature for 3-4 hours, monitoring via a validated HPLC method.
-
Work-up: a. Stop agitation and allow the layers to separate for at least 30 minutes. b. Drain the lower aqueous layer. c. Perform the sequential washes as described in the lab protocol (1 M HCl, water, 10% NaOH, brine), using appropriate volumes (~20 L for each wash).
-
Solvent Swap & Crystallization: a. Distill off the dichloromethane under atmospheric pressure. b. Charge ethanol (e.g., 40 L) to the reactor and heat to dissolve the crude product. c. Add water slowly until turbidity is observed, then cool the mixture in a controlled manner to induce crystallization.
-
Isolation and Drying: a. Transfer the resulting slurry to the Nutsche filter or centrifuge. b. Wash the filter cake with a cold ethanol/water mixture. c. Dry the product under vacuum at 40-50°C until the loss on drying (LOD) is within specification.
In-Process Controls and Quality Assurance
A robust analytical strategy is essential for ensuring process control and final product quality. This creates a self-validating system where each step is verified before proceeding.
| Stage | Analytical Method | Purpose | Acceptance Criteria | | :--- | :--- | :--- | | Raw Materials | Certificate of Analysis (CoA), Identity Test (e.g., FTIR) | Confirm identity and purity | Meets pre-defined specifications | | Reaction Monitoring | HPLC, TLC | Track consumption of starting material | 4-formyl-2-ethoxyphenol < 1.0% | | Final Product | HPLC | Purity and impurity profiling | Purity ≥ 99.5% | | | ¹H NMR, ¹³C NMR | Structural confirmation | Conforms to reference spectrum | | | FTIR | Functional group confirmation | Conforms to reference spectrum | | | Melting Point | Confirm identity and purity | Within ± 2°C of literature value | | | Loss on Drying (LOD) | Residual solvent content | ≤ 0.5% |
High-performance liquid chromatography (HPLC) with UV detection is a primary method for both reaction monitoring and final purity assessment due to the chromophoric nature of the analyte.[18][19][20][21]
Visualization of Workflows
General Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 4-formyl-2-ethoxyphenyl benzoate.
Scale-Up Logic Diagram
Caption: Logic diagram illustrating challenges and mitigation strategies for process scale-up.
Conclusion
The successful scale-up of the synthesis of 4-formyl-2-ethoxyphenyl benzoate is contingent upon a systematic and engineering-based approach. By thoroughly understanding and quantifying the process hazards, particularly thermal risks and mixing dynamics, a robust and safe manufacturing protocol can be developed. The transition from a laboratory flask to a pilot-scale reactor requires more than simply multiplying reagent quantities; it demands a comprehensive analysis of heat transfer, mass transfer, and process safety management. The protocols and strategies outlined in this document provide a validated framework for achieving this transition efficiently and safely, ensuring the production of a high-quality product in a reproducible manner.
References
- QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
- ECHEMI. (2019). Benzoyl chloride SDS, 98-88-4 Safety Data Sheets.
- Carl ROTH. (2024). Safety Data Sheet: Benzoyl chloride.
- Nalas Engineering. (n.d.). Process Scale-Up & Safety.
- Stanford Environmental Health & Safety. (2023). Scale Up Safety_FINAL.
- Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Noah Chemicals. (2016). Safety Considerations for Scaling Up Production Capabilities.
- Penta Manufacturing Company. (2025). Benzoyl chloride Safety Data Sheet.
- LANXESS. (2015). Product Safety Assessment: Benzoyl Chloride.
- Carl ROTH. (2024). Safety data sheet acc. to Safe Work Australia - Code of Practice: Benzoyl chloride.
- MDPI. (2021). Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics.
- Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
- ASME. (2020). Mixing Efficiency Comparison of Symmetric and Asymmetric Airfoil Blades in a Continuous Stirred Tank Reactor.
- MDPI. (2024). Effect of Different Impeller Types on Mixing Efficiency in Mechanically Stirred Tanks with Tubular Baffles.
- Safety In Engineering. (n.d.). Heat transfer and fluid flow in nuclear reactors.
- ResearchGate. (2021). (PDF) Analysis of Mixing Efficiency in a Stirred Reactor Using Computational Fluid Dynamics.
- IIETA. (2024). A Review of Stirred Tank Dynamics: Power Consumption, Mixing Time and Impeller Geometry.
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?.
- AIDIC. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 93, 25-30.
- MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- Formacare. (n.d.). ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR.
- Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
Sources
- 1. reddit.com [reddit.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. qesacademy.com [qesacademy.com]
- 4. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 5. nalasengineering.com [nalasengineering.com]
- 6. mt.com [mt.com]
- 7. fauske.com [fauske.com]
- 8. safetyinengineering.com [safetyinengineering.com]
- 9. mdpi.com [mdpi.com]
- 10. iieta.org [iieta.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. carlroth.com [carlroth.com]
- 15. lanxess.com [lanxess.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. epa.gov [epa.gov]
- 20. formacare.eu [formacare.eu]
- 21. auroraprosci.com [auroraprosci.com]
Troubleshooting & Optimization
Minimizing hydrolysis of 2-ethoxy-4-formylphenyl benzoate during workup
Case Ticket #802: Minimizing Hydrolysis of 2-Ethoxy-4-Formylphenyl Benzoate
Status: Open Priority: Critical (Yield Loss Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Push-Pull" Instability
You are experiencing yield loss because 2-ethoxy-4-formylphenyl benzoate is not a standard ester. It is a phenolic ester with a specific substitution pattern that makes it chemically "fragile" toward hydrolysis, particularly under basic conditions.
The Structural Trap:
-
The Leaving Group: The ester is derived from ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde). Upon hydrolysis, it expels a phenoxide ion.
-
The Electronic Trigger (The "Pull"): The formyl group (aldehyde) at the para position is a strong Electron Withdrawing Group (EWG). Through resonance ($ -M $ effect), it stabilizes the negative charge on the phenoxide oxygen.
-
Consequence: This lowers the $ pK_a $ of the leaving group, making it an excellent leaving group. The ester bond is significantly weaker than that of unsubstituted phenyl benzoate.
-
-
The Steric Factor (The "Push"): The ethoxy group at the ortho position provides minimal steric protection but does not sufficiently block nucleophilic attack at the carbonyl carbon.
Immediate Directive: Stop using standard "1M NaOH" or "Saturated
The Mechanism of Failure (Why Your Workup Failed)
To fix the protocol, we must understand the enemy. The diagram below illustrates the base-catalyzed hydrolysis pathway (Saponification
Figure 1: The base-catalyzed hydrolysis pathway. The para-formyl group acts as an electron sink, stabilizing the leaving group and accelerating the reaction.
Optimized Workup Protocol (The "Cold & Buffered" Method)
This protocol replaces standard washes with a buffered system designed to maintain pH 6.0–7.0, the "Goldilocks Zone" where ester hydrolysis is slowest.
Reagents Required:
-
Phosphate Buffer (0.5 M, pH 6.5): Dissolve 3.4g
and 3.55g in 100mL water. -
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid Methanol/Ethanol to prevent transesterification.
-
Drying Agent: Anhydrous Magnesium Sulfate (
).[1]
Step-by-Step Procedure:
| Step | Action | Technical Rationale |
| 1 | Cool Down | Cool the reaction mixture to 0°C (ice bath) before adding any aqueous solution. |
| 2 | Quench | Add cold Phosphate Buffer (pH 6.5) . Do NOT use water or bicarbonate directly if the reaction is highly acidic/basic. |
| 3 | Extraction | Extract quickly with cold EtOAc . Shake gently; do not vigorously vortex if emulsions form. |
| 4 | The Wash | Wash the organic layer once with cold Phosphate Buffer, then once with Brine . |
| 5 | Dry & Filter | Dry over |
| 6 | Concentrate | Rotary evaporate at <35°C . Do not heat to dryness; leave a small amount of solvent if storing. |
Troubleshooting & FAQs
Q: Can I use Saturated Sodium Bicarbonate (
-
Alternative: If you must remove acid, use the Phosphate Buffer (pH 6.5) described above. It has enough capacity to neutralize moderate acid amounts without spiking the pH.
Q: My product turned yellow during workup. What happened? A: You likely liberated the phenol (Ethyl Vanillin). The ester is white/colorless. Ethyl vanillin (the hydrolysis product) can turn yellow, especially in the presence of trace base due to the formation of the phenoxide anion, which is highly conjugated (quinoidal resonance structure). This is a visual indicator that hydrolysis has occurred.
Q: Can I use Silica Gel chromatography for purification? A: Yes, but neutralize it first. Standard silica is slightly acidic (pH 4-5). While the ester is more stable to acid than base, the aldehyde group is acid-sensitive (can form hemiacetals).
-
Fix: Pre-treat your silica column with 1% Triethylamine in Hexanes, then flush with pure solvent before loading your sample. This creates "Neutral Silica."
Q: I see a new spot on TLC that stays at the baseline. Is that the hydrolysis product? A: Likely, yes. The hydrolysis products are Benzoic Acid and Ethyl Vanillin. Both are much more polar than your ester and will streak or stay near the baseline in non-polar solvent systems (e.g., 10% EtOAc/Hex).
Decision Logic for Workup
Use this flow to determine the correct path for your specific reaction mixture.
Figure 2: Decision matrix for handling reaction mixtures of varying pH to protect the labile ester.
References
-
Kirsch, J. F., & Jencks, W. P. (1964). "Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophilic Reagents with Esters." Journal of the American Chemical Society.[2]
- values) for ester hydrolysis, confirming that electron-withdrawing groups (like 4-formyl)
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical. Relevance: Standard protocols for buffered workups of sensitive compounds (Section 2.20).
-
Boyde, S. (2002). "Hydrolytic Stability of Synthetic Ester Lubricants." Journal of Synthetic Lubrication.
- Relevance: Provides comparative data on steric vs. electronic effects in ester stability, supporting the claim that electronic activation often overrides minor steric hindrance.
Sources
Removing unreacted benzoyl chloride from ethyl vanillin benzoate product
Introduction
Objective: Effectively remove unreacted benzoyl chloride (BzCl) from the crude reaction mixture of ethyl vanillin benzoate without degrading the target ester.
The Challenge: Benzoyl chloride is a lachrymator with a pungent odor. It is lipophilic, meaning it persists in the organic phase during extraction. While it hydrolyzes to benzoic acid in water, this reaction is kinetically slow at neutral pH and low temperatures due to the immiscibility of the phases. Furthermore, aggressive hydrolysis conditions (strong base/high heat) pose a high risk of saponifying your product (ethyl vanillin benzoate) back to the starting material (ethyl vanillin).
This guide provides a self-validating protocol based on interfacial kinetics and solubility switching .
Module 1: The Chemical Logic (The "Why")
To troubleshoot effectively, you must understand the competing reactions occurring in your separatory funnel.
The Hydrolysis Strategy
We utilize a "Solubility Switch." Benzoyl chloride is soluble in organic solvents (DCM, Ethyl Acetate) but insoluble in water. By hydrolyzing it, we convert it into Benzoic Acid , which we then deprotonate to form Sodium Benzoate .
-
Benzoyl Chloride (Organic Soluble)
Benzoate Ion (Water Soluble)
The Kinetic Bottleneck
Because BzCl is in the organic layer and the hydrolysis base (e.g.,
-
Implication: If you do not stir/shake vigorously, the BzCl remains "protected" inside the organic droplet, surviving the wash.[1]
-
Risk: Using NaOH speeds up hydrolysis but risks attacking the ester linkage of your product. We prefer weak bases (
) with high surface area contact (vigorous agitation).
Module 2: Troubleshooting Guide & FAQs
Scenario A: "I've washed it three times, but it still smells pungent/irritating."
Diagnosis: Incomplete Hydrolysis due to poor phase contact or "oiling out." Root Cause: The biphasic hydrolysis is too slow. The BzCl is hiding in the organic layer. Solution:
-
Increase Agitation: Do not just invert the funnel. Shake vigorously (with frequent venting) for at least 3-5 minutes per wash.
-
The "Nucleophilic Boost": Add a catalytic amount of DMAP (4-Dimethylaminopyridine) or a small amount of a primary amine (like glycine or aqueous ammonia) to the wash. These react instantly with BzCl to form water-soluble or precipitate byproducts, scavenging it faster than water alone.
-
Note: If using ammonia, wash subsequently with dilute dilute HCl to remove any formed benzamide, though this is less preferred than the bicarbonate method for simple esters.
-
Scenario B: "My product yield dropped significantly after the base wash."
Diagnosis: Product Saponification. Root Cause: The pH was too high (using NaOH) or the wash was too hot. Solution:
-
Switch to Saturated Sodium Bicarbonate (
) .[2] -
Keep all washes cold (0–5°C) .
-
Minimize contact time: Wash efficiently, separate immediately. Do not let the organic layer sit in contact with the base overnight.
Scenario C: "I have a stubborn emulsion that won't separate."
Diagnosis: Surfactant formation (likely sodium benzoate acting as a hydrotrope) or density similarity. Solution:
-
Salting Out: Add solid NaCl to the aqueous layer to increase its density and ionic strength.
-
Filtration: Pass the emulsion through a pad of Celite if fine particulates are stabilizing the interface.
Module 3: Standard Operating Procedure (SOP)
Protocol: Optimized Aqueous Workup for Ethyl Vanillin Benzoate
Phase 1: Quench & Hydrolysis
-
Dilution: Dilute the crude reaction mixture with an organic solvent (Ethyl Acetate or Dichloromethane) if not already dissolved.
-
The "Active" Wash: Add Saturated Aqueous Sodium Bicarbonate (
) (1:1 volume ratio).-
Critical Step: Stir rapidly or shake vigorously for 10–15 minutes . Monitor
evolution (bubbling). -
Checkpoint: The evolution of gas indicates BzCl is converting to Benzoic Acid (releasing HCl, which reacts with carbonate).
-
-
Phase Separation: Allow layers to separate. Drain the aqueous layer (contains Sodium Benzoate).
Phase 2: Polishing
-
Repeat Wash: Repeat the
wash until no further gas evolves. -
Water Wash: Wash once with distilled water to remove residual base.
-
Brine Wash: Wash once with Saturated Brine (NaCl) to remove trapped water.
-
Drying: Dry organic layer over Anhydrous Magnesium Sulfate (
).
Phase 3: Recrystallization (If Purity < 98%)
-
Solvent System: Ethanol/Water (9:1) or pure Ethanol.
-
Method: Dissolve product in minimum hot ethanol. Add water dropwise until faint turbidity persists. Cool slowly to room temperature, then
. -
Result: Benzoyl chloride residues remain in the mother liquor; pure ester crystallizes.
Module 4: Data Visualization
Solubility Profile & Removal Logic
| Compound | Solubility in Organic Phase (DCM/EtOAc) | Solubility in Sat. | Fate during Workup |
| Ethyl Vanillin Benzoate (Product) | High | Low | Retained in Organic Layer |
| Benzoyl Chloride (Impurity) | High | Low (Slow Hydrolysis) | Must be Hydrolyzed first |
| Benzoic Acid (Hydrolysis Product) | High | High (as Benzoate Salt) | Removed in Aqueous Layer |
| Ethyl Vanillin (Starting Material) | High | Moderate (Phenolate formation) | Removed in Aqueous Layer (mostly) |
Workup Logic Flowchart
Figure 1: Logical flow for the purification of Ethyl Vanillin Benzoate, highlighting the critical iterative wash cycle required to fully hydrolyze benzoyl chloride.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann reaction workups and acid chloride handling).
- Furniss, B. S., et al. (1989). Purification of Esters. In Vogel's Textbook of Practical Organic Chemistry. (Detailed protocols on bicarbonate washing to remove acidic impurities).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Benzoyl Chloride. (Data on hydrolysis rates and solubility).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source for recrystallization solvents and purification of specific organic compounds).[3][4]
Sources
Preventing Fries rearrangement in phenolic ester synthesis
Welcome to the technical support guide for the synthesis of phenolic esters. This resource is designed for researchers, chemists, and drug development professionals who are looking to perform O-acylation on phenols while avoiding the common and often problematic Fries rearrangement. Here, we address specific issues you may encounter and provide field-proven insights and protocols to ensure your synthesis is successful.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem
Question: I'm trying to synthesize a phenolic ester, but my main products are ortho- and para-hydroxy aryl ketones. What is happening?
Answer: You are observing the Fries rearrangement . This is a well-documented reaction where a phenolic ester rearranges to form hydroxy aryl ketone isomers.[1][2][3] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically favoring the ortho and para positions.[4] This rearrangement is almost always an undesired side reaction when the phenolic ester is the target molecule.
The primary culprit for inducing this rearrangement is the presence of a Lewis acid catalyst (like AlCl₃, BF₃, TiCl₄) and often elevated temperatures.[1][5] If your reaction conditions include these elements, the Fries rearrangement is the likely cause for your unexpected products.
Question: What is the mechanism of the Fries rearrangement and what conditions favor it?
Answer: The Fries rearrangement is catalyzed by Lewis or Brønsted acids. The generally accepted mechanism involves the following key steps:
-
The Lewis acid coordinates to the carbonyl oxygen of the ester. This is favored because this oxygen is more electron-rich and a better Lewis base than the phenolic oxygen.[2]
-
This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the formation of an acylium carbocation intermediate.[2][3]
-
The highly electrophilic acylium ion then attacks the electron-rich aromatic ring in a classic electrophilic aromatic substitution (Friedel-Crafts acylation) at the ortho and para positions.[2]
Several factors influence the rate of this rearrangement and the ratio of ortho to para products:
-
Catalyst: The presence of a Lewis acid is the most significant factor. Stoichiometric or excess amounts are often used.[5]
-
Temperature: Higher temperatures (>160°C) tend to favor the formation of the ortho product (thermodynamic control), while lower temperatures (<60°C) favor the para product (kinetic control).[1][3]
-
Solvent: The formation of the para product is generally favored in more polar solvents, whereas non-polar solvents tend to favor the ortho product.[1][2]
Troubleshooting & Prevention Guide
The key to preventing the Fries rearrangement is to choose reaction conditions that facilitate the desired O-acylation without providing a pathway for the C-acylation (rearrangement). This almost universally means avoiding Lewis acids and high temperatures.
Caption: Decision workflow for selecting an O-acylation method.
Protocol 1: General Procedure for Phenolic Ester Synthesis via Schotten-Baumann Reaction
This protocol describes the acylation of phenol with benzoyl chloride as a representative example.
Materials:
-
Phenol (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Stir bar, round-bottom flask, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 eq) in a 10% aqueous NaOH solution (approx. 3-4 eq of NaOH). Stir until a clear solution of sodium phenoxide is formed. Cool the flask in an ice bath to 0-5°C.
-
Acylation: While stirring vigorously, add benzoyl chloride (1.1 eq) dropwise to the cold phenoxide solution. A white precipitate (the ester product) should form immediately.
-
Reaction: Continue stirring vigorously in the ice bath for 15-30 minutes after the addition is complete.
-
Workup:
-
Extract the reaction mixture with dichloromethane (2 x volume of aqueous phase).
-
Combine the organic layers and wash sequentially with 5% HCl (to remove any remaining base), saturated NaHCO₃ solution (to remove any unreacted benzoyl chloride), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude phenyl benzoate.
-
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography if necessary.
Expert Insight: The key to this reaction's success is the presence of the base, which forms the highly nucleophilic phenoxide ion and simultaneously neutralizes the HCl byproduct, thus preventing any acid-catalyzed rearrangement. [6]
Protocol 2: General Procedure for Phenolic Ester Synthesis via Steglich Esterification
This protocol describes the esterification of 4-hydroxybenzoic acid with benzyl alcohol, a reaction where traditional methods might be problematic. For a phenol, the alcohol would be replaced with the desired phenol.
Materials:
-
Carboxylic Acid (e.g., Benzoic Acid) (1.0 eq)
-
Phenol (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Stir bar, round-bottom flask
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), the phenol (1.2 eq), and DMAP (0.1 eq).
-
Dissolution: Dissolve the components in anhydrous DCM.
-
Initiation: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography to remove any residual DCU and other impurities.
Expert Insight: The mildness of this reaction is its primary advantage. [7][8]It avoids both strong acids and bases, making it compatible with a wide range of functional groups. The main challenge is the removal of the DCU byproduct, which is why using a water-soluble carbodiimide like EDC is often preferred for easier workup. [9]
References
- SATHEE. Chemistry Schotten Baumann Reaction.
- Chemistry Deck.
- Filo. Write a short note on the Schotten-Baumann reaction of Phenol.
- Scribd. Ester Synthesis via Schotten-Baumann | PDF.
- Schotten-Baumann Reaction.
- Benchchem. A Comparative Guide to Lewis Acids in the Fries Rearrangement for Hydroxyaryl Ketone Synthesis.
- Wikipedia. Fries rearrangement.
- BYJU'S.
- PHARMD GURU. 37. FRIES REARRANGEMENT.
- J&K Scientific LLC. Fries Rearrangement.
- Wikipedia.
-
JoVE. Synthesis of Esters Via Steglich Esterification in Acetonitrile. [Link]
- Organic Chemistry Portal. Fries Rearrangement.
- University of Calgary.
- Bulletin of Chemical Reaction Engineering & Catalysis. A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors.
- Jetir.Org.
- Organic Chemistry D
- Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413.
- Organic Chemistry Portal.
- O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
- Oreate AI Blog. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement.
- Simion, A. M., Hashimoto, I., Mitoma, Y., Egashira, N., & Simion, C. (2012). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Conditions.
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. Write a short note on the Schotten-Baumann reaction of Phenol. | Filo [askfilo.com]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Troubleshooting low melting point issues in vanillin benzoate derivatives
Introduction
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering a "low melting point" (MP) anomaly with your synthesized vanillin benzoate derivatives. In organic synthesis, particularly with phenol-ester formation via Schotten-Baumann or Steglich conditions, a depressed melting point is rarely a random error; it is a diagnostic data point indicating specific impurities or phase behaviors.
This guide moves beyond generic advice to address the specific chemical behavior of the 4-hydroxy-3-methoxybenzaldehyde (vanillin) moiety and its esterification with benzoyl chloride derivatives.
Part 1: Diagnostic Triage (The "Why")
Before attempting re-crystallization, you must diagnose the nature of the melting point depression using the logic below.
The Thermodynamics of Impurity
According to Raoult’s Law and the freezing point depression equation (
-
Scenario A: The "Sticky" Solid (MP < 70°C)
-
Likely Cause: Eutectic mixture of product + unreacted Vanillin (MP ~81°C).
-
Secondary Cause: Occluded solvent (solvate formation).
-
-
Scenario B: The "High" Melt (MP > Expected)
-
Likely Cause: Contamination with Benzoic Acid (MP ~122°C).[1]
-
Mechanism: Hydrolysis of benzoyl chloride during synthesis. Benzoic acid crystallizes efficiently and can artificially inflate the observed melting range if present in bulk, or depress it if present in small amounts.
-
-
Scenario C: The "Oiling Out" Phenomenon
-
Likely Cause: The product melts below the boiling point of your recrystallization solvent, or you are observing a Liquid Crystalline Mesophase (common in vanillin benzoates).
-
Visual Troubleshooting Workflow
Figure 1: Diagnostic logic flow for identifying the root cause of melting point anomalies in vanillin ester synthesis.
Part 2: Synthesis-Phase Interventions
Most MP issues are baked in during the reaction. The standard synthesis involves the Schotten-Baumann reaction (Vanillin + Benzoyl Chloride + Base).
Critical Control Points
1. The Hydrolysis Trap (Benzoic Acid Formation)
The most common impurity is Benzoic Acid , formed when Benzoyl Chloride reacts with water instead of the phenol group on Vanillin.
-
The Fix: Use a biphasic system (DCM/Water) with a Phase Transfer Catalyst (e.g., TBAB) or strictly anhydrous conditions (Pyridine/DCM).
-
Why: If you use aqueous NaOH without a phase transfer catalyst, the benzoyl chloride hydrolyzes at the interface before it can acylate the vanillin.
2. The Cannizzaro Misconception
-
User Question: "Did my vanillin undergo Cannizzaro reaction and ruin the purity?"
-
Expert Answer: No. Vanillin is an electron-rich aldehyde (due to the p-OH and m-OMe groups). It is remarkably stable against Cannizzaro disproportionation compared to simple benzaldehydes [1]. Your impurity is likely Vanillic Acid (from air oxidation) or Benzoic Acid , not a Cannizzaro product.
3. pH Control is Vital
-
Target pH: 9–10.
-
Risk: If pH > 12, you risk hydrolyzing the newly formed ester bond (saponification), reverting your product back to Vanillin and Benzoate.
-
Protocol: Add base dropwise. Do not dump excess NaOH.
Part 3: Purification Protocols (The Fix)
If your crude solid has a low MP, follow this purification hierarchy.
Step 1: The Bicarbonate Wash (Chemical Purification)
Before recrystallization, you must chemically remove acidic impurities.
-
Dissolve crude product in Ethyl Acetate or DCM.
-
Wash 2x with Saturated Sodium Bicarbonate (NaHCO₃) .
Step 2: Recrystallization Solvent Selection
Vanillin derivatives often "oil out" (form a liquid layer) instead of crystallizing if the solvent boiling point is too close to the product's melting point.
| Solvent System | Polarity | Suitability | Notes |
| Ethanol (95%) | High | Excellent | Standard for vanillin esters. Induces slow crystal growth. |
| Methanol | High | Good | Good for removing unreacted vanillin (highly soluble in MeOH). |
| Hexane/Ethyl Acetate (8:2) | Low/Med | Best for Non-Polar Esters | Use if the benzoate has long alkyl chains (liquid crystal precursors). |
| Water | High | Avoid | Causes oiling out. Only use as an anti-solvent (dropwise addition to Ethanol). |
Step 3: Addressing "Oiling Out"
If your product forms an oil at the bottom of the hot solvent:[5]
-
Re-heat to dissolve the oil.
-
Add a "seed crystal" of pure product (if available).
-
Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This provides nucleation sites (micro-glass shards) for lattice formation [3].
Part 4: Advanced Characterization (FAQs)
Q: My solid melts at 75°C, then solidifies, then melts again at 90°C. What is happening?
A: You are likely observing Liquid Crystalline Behavior or Polymorphism .
Vanillin benzoate derivatives are classic mesogens. The first transition is Crystal
-
Action: Verify using Differential Scanning Calorimetry (DSC) . Do not discard the product; it might be pure but exhibiting mesophases [4].
Q: The NMR looks clean, but the MP is still low (e.g., 5°C depression). A: Check for Solvent Inclusion . Vanillin derivatives can form solvates, particularly with benzene or chlorinated solvents.
-
Action: Dry the sample in a vacuum oven at 40°C for 24 hours. Run a TGA (Thermogravimetric Analysis) if available to detect solvent loss.
Summary of Reaction Pathway
Figure 2: Reaction pathway highlighting the competition between ester formation and hydrolysis impurities.
References
-
Pearl, I. A. (1946). Reactions of Vanillin and its Derived Compounds. III. The Cannizzaro Reaction of Vanillin. Journal of the American Chemical Society, 68(3), 429–432. Link
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.14 for Schotten-Baumann protocols). Link
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2012). Introduction to Organic Laboratory Techniques. Cengage Learning. (Technique 11: Crystallization: Purification of Solids).[5]
-
Yeap, G. Y., et al. (2006). Synthesis and Mesomorphic Properties of New Schiffs Bases Esters Possessing Terminal 3-Methoxy-4-benzoyloxy Groups. Molecular Crystals and Liquid Crystals, 452(1), 73-84. Link
Sources
- 1. Understanding the Melting Point of Benzoic Acid: A Deep Dive - Oreate AI Blog [oreateai.com]
- 2. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten-Baumann_reaction [chemeurope.com]
- 5. murov.info [murov.info]
Validation & Comparative
Comparative Spectroscopic Analysis: Ethyl Vanillin vs. 2-Ethoxy-4-Formylphenyl Benzoate
This comparative guide provides an in-depth technical analysis of the 1H NMR spectral differences between Ethyl Vanillin and its benzoylated derivative, 2-ethoxy-4-formylphenyl benzoate .
Executive Summary
This guide analyzes the structural transformation of Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) into 2-ethoxy-4-formylphenyl benzoate via 1H NMR spectroscopy. This conversion represents a classic protection strategy in medicinal chemistry, where the reactive phenolic hydroxyl group is masked as a benzoate ester.[1]
For researchers, the key spectral indicators of this transformation are the disappearance of the exchangeable phenolic proton , the appearance of diagnostic benzoate aromatic signals , and the deshielding of the core aromatic ring protons due to the electron-withdrawing nature of the ester group.
Structural Transformation & Logic
The following diagram illustrates the synthesis pathway and the numbering scheme used for NMR assignment. Note the priority shift in nomenclature: the product is named as a benzoate ester, assigning position 1 to the esterified oxygen.[1]
Figure 1: Synthetic pathway converting Ethyl Vanillin to its Benzoate ester.[1] The reaction replaces the electron-donating -OH group with an electron-withdrawing Benzoyl group.
Comparative 1H NMR Data
The following table contrasts the chemical shifts (
| Proton Assignment | Ethyl Vanillin ( | Product: 2-ethoxy-4-formylphenyl benzoate ( | Shift Effect ( | Multiplicity |
| Aldehyde (-CHO) | 9.81 | 9.97 | +0.16 (Deshielded) | Singlet (s) |
| Phenolic -OH | 6.0 - 6.5 (Broad) | Absent | N/A | Disappears |
| Benzoate Ortho (H-2', 6') | N/A | 8.21 | Diagnostic | Doublet (d) |
| Benzoate Para (H-4') | N/A | 7.65 | New Signal | Triplet (t) |
| Benzoate Meta (H-3', 5') | N/A | 7.53 | New Signal | Triplet (t) |
| Core Ar-H (Ortho to O-R) | 7.04 (H-5) | 7.35 (H-6*) | +0.31 (Deshielded) | Doublet (d) |
| Core Ar-H (Adj. to CHO) | 7.42 (H-2, H-6) | 7.50 - 7.55 | +0.10 (Slight) | Multiplet (m) |
| Ethoxy (-OCH2-) | 4.18 | 4.15 - 4.20 | Negligible | Quartet (q) |
| Ethoxy (-CH3) | 1.48 | 1.35 - 1.40 | Negligible | Triplet (t) |
*Note: Numbering changes in the product. The proton ortho to the ester oxygen (formerly H-5 in ethyl vanillin) experiences the most significant shift due to the inductive effect of the benzoate.
Detailed Spectral Analysis
A. The "Benzoate Fingerprint" (Diagnostic Region)
The most immediate confirmation of successful synthesis is the appearance of signals in the 7.5 – 8.3 ppm region, which do not exist in the starting material.
- 8.21 ppm (2H, d): These protons are ortho to the carbonyl of the benzoate group.[1] They are strongly deshielded by the magnetic anisotropy of the carbonyl double bond. This doublet is the "flag" for the benzoate group.
- 7.65 ppm (1H, t) & 7.53 ppm (2H, t): The para and meta protons of the benzoate ring appear as triplets, often overlapping with the core aromatic protons of the ethyl vanillin skeleton.[1]
B. The Core Ring Shift (Electronic Modulation)
In Ethyl Vanillin, the phenolic oxygen is a strong electron donor (resonance), which shields the adjacent proton (H-5,
-
Mechanism: Upon esterification, the oxygen lone pair is delocalized into the benzoate carbonyl rather than the aromatic ring.[1] The oxygen becomes inductively electron-withdrawing relative to the phenol.
-
Result: The proton ortho to this oxygen (H-6 in product numbering) loses electron density and shifts downfield from 7.04 ppm to ~7.35 ppm .
C. Loss of Exchangeable Proton
The broad singlet at 6.0–6.5 ppm (Ar-OH) in Ethyl Vanillin is completely absent in the product. Note that in extremely dry
Experimental Protocols
Protocol A: Synthesis of 2-ethoxy-4-formylphenyl benzoate
This protocol utilizes the Schotten-Baumann reaction conditions.
-
Reagents:
-
Ethyl Vanillin (1.0 eq)[2]
-
Benzoyl Chloride (1.2 eq)
-
Triethylamine (
) (1.5 eq) -
Dichloromethane (DCM) (Solvent)
-
-
Procedure:
-
Dissolve Ethyl Vanillin in anhydrous DCM in a round-bottom flask.
-
Add
and cool the mixture to 0°C in an ice bath. -
Add Benzoyl Chloride dropwise over 15 minutes to control the exotherm.[1]
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor: Check TLC (Hexane:EtOAc 7:3). The lower Rf spot (Phenol) should disappear; a higher Rf spot (Ester) should appear.[1]
-
-
Workup:
Protocol B: NMR Sample Preparation
Standardization is critical for observing the subtle shifts in the aromatic region.
-
Mass: Weigh 5–10 mg of the dried product.
-
Solvent: Add 0.6 mL of
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard. -
Homogenization: Ensure complete dissolution. If the benzoate ester is crystalline, mild sonication may be required.[1]
-
Acquisition:
References
-
National Center for Biotechnology Information (PubChem). 4-Formyl-2-methoxyphenyl benzoate (Vanillin Benzoate) Compound Summary. (Analogous Structure Verification). [Link]
-
Chakraborty, S., et al. Solid Phase Benzoylation of Phenols and Alcohols in Microwave Reactor: An Eco-friendly Protocol.[1][3] (Contains specific NMR shifts for vanillin benzoate analogs). [Link]
-
TalkMED. 3-Substituted Triazolone-Benzoate Hybrids: Synthesis and NMR Characterization. (Cites synthesis of 2-ethoxy-4-formylphenyl benzoate). [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation of Ethyl Vanillin Benzoate
Content Type: Technical Comparison & Structural Elucidation Guide Audience: Medicinal Chemists, Analytical Scientists, and Quality Control Specialists[1]
Executive Summary
Ethyl Vanillin Benzoate (EVB) is a structural derivative often encountered in drug development as a prodrug scaffold, a flavoring intermediate, or a specific impurity in the synthesis of ethoxy-substituted benzaldehydes.[1] Accurate identification of EVB requires distinguishing it from its metabolic precursor, Ethyl Vanillin (EV) , and its structural homolog, Vanillin Benzoate (VB) .[1]
This guide provides a definitive comparative analysis of the mass spectrometric behavior of EVB. By synthesizing electron ionization (EI) fragmentation rules with structural logic, we define the diagnostic ions required to validate the presence of the benzoate ester moiety and the ethoxy substitution pattern.
Structural Basis & Molecular Identity[2]
Before analyzing the spectra, the structural connectivity defines the expected fragmentation channels.[1]
| Compound | Ethyl Vanillin Benzoate (EVB) | Ethyl Vanillin (EV) | Vanillin Benzoate (VB) |
| Role | Target Analyte | Precursor / Metabolite | Homologous Standard |
| Formula | C₁₆H₁₄O₄ | C₉H₁₀O₃ | C₁₅H₁₂O₄ |
| MW (Monoisotopic) | 270.09 Da | 166.06 Da | 242.06 Da |
| Key Moiety | Benzoate Ester + Ethoxy | Phenol + Ethoxy | Benzoate Ester + Methoxy |
Critical Structural Note: The mass difference between EVB (270) and VB (242) is exactly 28 Da (Difference between -OEt and -OMe).[1] This shift is preserved in specific fragment ions, serving as the primary confirmation of the ethyl group.[1]
Comparative Fragmentation Analysis
The following table contrasts the primary diagnostic peaks observed in Electron Ionization (EI, 70 eV) mass spectrometry.
Table 1: Diagnostic Ion Comparison[1]
| m/z Peak | Identity / Fragment | EVB (Target) | Ethyl Vanillin (EV) | Vanillin Benzoate (VB) | Interpretation |
| 270 | [M]⁺ | Weak/Distinct | Absent | Absent | Confirms Intact Ester (EVB).[1] |
| 242 | [M]⁺ | Absent | Absent | Weak/Distinct | Confirms Intact Ester (VB).[1] |
| 166 | [M-C₇H₅O]⁺ | Medium | Strong [M]⁺ | Absent | In EVB, this is the "Ethyl Vanillin" core after ester cleavage. |
| 137 | [M-C₂H₅]⁺ | Low | High | Absent | Characteristic loss of Ethyl radical from the ether. |
| 105 | [C₆H₅CO]⁺ | Base Peak (100%) | Absent | Base Peak (100%) | The Benzoate Signature. Dominates ester spectra. |
| 77 | [C₆H₅]⁺ | High | Low | High | Phenyl cation (secondary fragment of 105).[1] |
Key Differentiators:
-
The Benzoate Fingerprint (m/z 105 & 77): If these peaks are absent, the molecule is not a benzoate ester. This immediately distinguishes EVB from Ethyl Vanillin.[1]
-
The Ethoxy Shift (m/z 166 vs 152):
-
In EVB , cleavage of the ester bond yields the ethyl vanillin radical cation at m/z 166 .
-
In VB , the same cleavage yields the vanillin radical cation at m/z 152 .[1]
-
Result: A 14 Da shift in the "core" fragment confirms the alkyl chain length (Ethyl vs. Methyl).
-
Mechanistic Fragmentation Pathways
To provide high-confidence structural elucidation, we must map the causality of ion formation.[1] The fragmentation of EVB is driven by the lability of the ester bond and the stability of the acylium ion.
Pathway Logic
-
Ionization: Removal of an electron from the ester oxygen or aromatic ring.
-
Primary Cleavage (Alpha-Cleavage): The bond between the carbonyl carbon and the ether oxygen breaks. This generates the stable Benzoyl Cation (m/z 105) .[2]
-
Secondary Decay: The Benzoyl cation loses CO to form the Phenyl Cation (m/z 77) .[2]
-
Alternative Pathway: Charge retention on the ethyl-vanillin moiety yields m/z 166 , which subsequently loses the ethyl group (or CO) to form lower mass fragments (m/z 137, 109).[1]
Visualization: Fragmentation Workflow
The following diagram illustrates the competing pathways and the origin of diagnostic ions.
Figure 1: Mechanistic fragmentation pathway of Ethyl Vanillin Benzoate (EI-MS), highlighting the divergence between the stable benzoyl cation (Base Peak) and the ethyl vanillin core.[1]
Experimental Protocol: Validated Analysis Workflow
To reproduce these results or validate a synthesized batch, follow this self-validating protocol.
Method A: GC-MS (Structural Fingerprinting)
Best for: Impurity profiling and definitive structural confirmation.[1]
-
Sample Preparation:
-
Dissolve 1 mg of EVB in 1 mL of HPLC-grade Dichloromethane (DCM) or Methanol.[1]
-
Control: Prepare separate vials of Ethyl Vanillin and Methyl Benzoate (as a surrogate for the benzoate signal) at the same concentration.
-
-
Instrument Parameters:
-
Data Validation Criteria:
-
Retention Time: EVB must elute after Ethyl Vanillin due to higher MW and lipophilicity.[1]
-
Spectral Match: The ratio of m/z 105 to m/z 270 should be >5:1 (The molecular ion is often weak in benzoates).
-
Absence Check: Ensure no peak at m/z 152 (indicates Vanillin Benzoate contamination).
-
Method B: LC-MS/MS (Quantification & Sensitivity)
Best for: Trace analysis in biological matrices.[1]
-
Ionization Source: Electrospray Ionization (ESI) - Positive Mode.[1][3]
-
Precursor Ion Selection:
-
Target: [M+H]⁺ = 271.1 .[1]
-
Note: ESI is "softer" than EI; the molecular ion will be the dominant species.
-
-
MRM Transitions (Multiple Reaction Monitoring):
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Benzoic Acid, Methyl Ester (Methyl Benzoate).[1][4] National Institute of Standards and Technology. [1]
- Context: Establishes the m/z 105 and 77 base peak patterns for benzo
-
NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of Ethyl Vanillin.[3][5][6] National Institute of Standards and Technology. [1]
- Context: Establishes the m/z 166 and 137 fragmentation p
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books.
- Context: Authoritative text on alpha-cleavage mechanisms in arom
-
Doc Brown's Chemistry. (2025).[1] Mass spectrum of Benzoic Acid and Fragmentation Patterns.[2][7][8][9][10][1]
- Context: Detailed mechanistic explanation of the benzoyl c
-
BenchChem. (2025).[1][11] Comparative Analysis of Benzoate Ester Isomers.[1]
Sources
- 1. GC-MS Determination of Vanillin and Ethyl Vanillin in Tobacco Flavor [lhjyhxfc.mat-test.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Determination of coumarin, vanillin, and ethyl vanillin in vanilla extract products: liquid chromatography mass spectrometry method development and validation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoic acid, methyl ester [webbook.nist.gov]
- 5. Identification of ethyl vanillin in strawberry (Fragaria × ananassa) using a targeted metabolomics strategy: From artificial to natural - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl Vanillin [webbook.nist.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. brainly.com [brainly.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Lipophilicity of Vanillin Esters and Their Parent Phenol: A Prodrug Perspective
In the landscape of drug discovery and development, the manipulation of a molecule's physicochemical properties is a cornerstone of optimizing its therapeutic potential. Among these properties, lipophilicity, quantified by the partition coefficient (LogP), stands as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] This guide provides an in-depth comparison of the lipophilicity of vanillin esters and their parent phenol, vanillin. We will explore the causal relationship between esterification and increased lipophilicity, present supporting experimental data, and detail the methodologies for LogP determination. Furthermore, we will delve into the practical application of this chemical modification in the context of prodrug design, where vanillin esters can serve as transiently lipophilic entities, enzymatically cleaved to release the active phenolic compound.
The Pivotal Role of Lipophilicity in Drug Efficacy
Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents.[3] In drug development, it is a double-edged sword. A sufficient degree of lipophilicity is essential for a drug to traverse cellular membranes and reach its target. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. Therefore, the modulation of lipophilicity to an optimal range is a key strategy in medicinal chemistry. Esterification of a phenolic hydroxyl group, as in the case of vanillin, is a common and effective method to increase lipophilicity.[4] This modification masks the polar hydroxyl group with a less polar ester functional group, thereby increasing the molecule's affinity for non-polar environments.
Comparative Lipophilicity: Vanillin vs. Its Aliphatic Esters
The esterification of vanillin with aliphatic carboxylic acids results in a homologous series of esters with increasing lipophilicity corresponding to the length of the alkyl chain. This trend is quantitatively demonstrated by the increase in their LogP values. The table below summarizes the experimentally determined LogP values for vanillin and a selection of its esters.
| Compound | Chemical Structure | LogP (Experimental) |
| Vanillin | 4-hydroxy-3-methoxybenzaldehyde | 1.21 |
| Vanillin Acetate | 4-acetoxy-3-methoxybenzaldehyde | 1.58 |
| Vanillin Propionate | 4-propionyloxy-3-methoxybenzaldehyde | 2.07 |
| Vanillin Butyrate | 4-butyryloxy-3-methoxybenzaldehyde | 2.56 |
Note: The LogP values presented are a compilation from various sources and may have been determined under slightly different experimental conditions. Direct comparison from a single study is ideal for minimizing variability.
The data clearly illustrates that as the length of the alkyl chain in the ester group increases from acetate (C2) to butyrate (C4), the LogP value rises, indicating a significant increase in lipophilicity. This predictable relationship allows for the fine-tuning of a molecule's lipophilicity to achieve the desired pharmacokinetic properties.
Experimental Determination of Lipophilicity (LogP)
Accurate determination of LogP is crucial for structure-activity relationship (SAR) studies. Two primary methods are widely employed: the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).
The Gold Standard: Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for LogP determination.[5] It directly measures the partitioning of a compound between two immiscible liquid phases, typically n-octanol and water.
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.
-
Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in a predetermined volume of either the water-saturated n-octanol or the n-octanol-saturated water, depending on its solubility.
-
Partitioning: In a separatory funnel or a suitable vial, combine a known volume of the prepared sample solution with a known volume of the other pre-saturated solvent.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[6]
-
Phase Separation: Allow the mixture to stand undisturbed until the two phases have completely separated. Centrifugation can be employed to expedite this process and break up any emulsions.
-
Quantification: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[3]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Caption: Workflow for LogP determination using the shake-flask method.
High-Throughput Screening: RP-HPLC Method
The RP-HPLC method offers a faster, more automated alternative for estimating LogP values, making it suitable for high-throughput screening.[7] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.
-
System Preparation: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values that span the expected range of the test compound.
-
Retention Time Measurement: For each standard, determine the retention time (t_R) and the void time (t_0, the time it takes for an unretained compound to pass through the column).
-
Capacity Factor Calculation: Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k') for the standards against their known LogP values. A linear relationship should be observed.
-
Sample Analysis: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log k'.
-
LogP Estimation: Use the calibration curve to determine the LogP of the test compound from its measured log k'.
Caption: Conceptual diagram of vanillin esters as prodrugs.
Conclusion
The esterification of vanillin provides a predictable and effective means of increasing its lipophilicity. This guide has demonstrated the clear trend of rising LogP values with increasing alkyl chain length in a series of vanillin esters. The detailed experimental protocols for the shake-flask and RP-HPLC methods provide a practical framework for researchers to determine these crucial physicochemical parameters. The understanding and application of this structure-lipophilicity relationship are paramount in the field of drug development, particularly in the design of prodrugs to enhance the therapeutic efficacy of phenolic compounds like vanillin. By transiently masking the polar hydroxyl group, vanillin esters can overcome pharmacokinetic barriers, ultimately leading to improved drug delivery and therapeutic outcomes.
References
-
Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863–875. [Link]
-
P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
-
Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]
-
Rautio, J., et al. (2018). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 17(8), 559–587. [Link]
-
PubChem. (n.d.). Vanillin. Retrieved from [Link]
-
Kheylik, Y. (2024). LogP / LogD shake-flask method. protocols.io. [Link]
-
Singh, Y., & Pal, D. (2011). Prodrugs of Alcohols and Phenols. In Prodrugs: Challenges and Rewards. [Link]
-
Lokey, S. (2017). Shake Flask logK. Lokey Lab Protocols. [Link]
-
PubChem. (n.d.). Vanillin acetate. Retrieved from [Link]
-
PubChem. (n.d.). Vanillin propionate. Retrieved from [Link]
-
Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of Pharmaceutical Sciences, 95(6), 1177–1195. [Link]
-
PubChem. (n.d.). Vanillin butyrate. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
KNAUER. (n.d.). Natural or artificial? – Determination of vanillin in vanilla products and associated marker substances. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
- Lombardo, F., et al. (2000). A new method for the determination of log P(oct) values for drug candidates using a RP-HPLC column. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 789-797.
Sources
- 1. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 3. Shake Flask LogD | Domainex [domainex.co.uk]
- 4. scirp.org [scirp.org]
- 5. LogP / LogD shake-flask method [protocols.io]
- 6. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
Thermal Stability & Phase Behavior: 4-Formyl-2-Ethoxyphenyl Benzoate
Comparative Analysis & Characterization Guide
Executive Summary
This guide provides a technical framework for the thermal analysis of 4-formyl-2-ethoxyphenyl benzoate (FEPB) , a critical intermediate in the synthesis of liquid crystals and pharmaceutical precursors. Structurally, FEPB is the benzoate ester of ethyl vanillin.
Key Finding: Esterification of the phenolic hydroxyl group in ethyl vanillin to form FEPB significantly enhances thermal stability by preventing early-stage oxidative degradation. While the precursor (ethyl vanillin) exhibits volatility and sublimation below 200°C, FEPB demonstrates a degradation onset typically exceeding 280°C, making it suitable for high-temperature processing in polymer and mesogen synthesis.
Material Context & Structural Logic
To understand the thermal behavior of FEPB, it must be compared against its structural analogs. The thermal profile is dictated by the competition between the bulky benzoate group (which enhances
Comparative Matrix
| Feature | Target: FEPB | Comparator A: Ethyl Vanillin | Comparator B: Vanillin Benzoate |
| Structure | 4-formyl-2-ethoxyphenyl benzoate | 4-hydroxy-3-ethoxybenzaldehyde | 4-formyl-2-methoxyphenyl benzoate |
| Role | Protected Intermediate / Mesogen | Precursor | Methyl Homolog |
| Molecular Weight | ~270.28 g/mol | 166.17 g/mol | ~256.25 g/mol |
| Key Interaction | Strong H-Bonding (Phenolic) | ||
| Expected MP | 70–80°C (Crystalline) | 76–78°C | 72–75°C |
| Thermal Risk | Ester Pyrolysis (>300°C) | Sublimation / Oxidation | Ester Pyrolysis |
Experimental Protocol (Self-Validating)
The following protocols are designed to eliminate common artifacts (e.g., solvent entrapment, sublimation) that plague the analysis of low-melting organic esters.
Workflow Visualization
The following diagram outlines the critical decision nodes in the characterization workflow.
Caption: Figure 1. Integrated workflow for thermal characterization. Note the "Heat-Cool-Heat" cycle in DSC to eliminate solvent artifacts.
Differential Scanning Calorimetry (DSC)
Objective: Determine melting point (
-
Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).
-
Crucial Setup: Use Hermetically Sealed Aluminum Pans .
-
Reasoning: FEPB precursors (ethyl vanillin) sublime. Hermetic sealing prevents mass loss during the melting endotherm, which would artificially broaden the peak and skew enthalpy calculations.
-
-
Program:
-
Equilibrate at 0°C.
-
Ramp 10°C/min to 150°C (1st Heat). Observe: Solvent release or relaxation.
-
Cool 10°C/min to 0°C. Observe: Supercooling or crystallization (
). -
Ramp 10°C/min to 150°C (2nd Heat). Record: True
.
-
Thermogravimetric Analysis (TGA)
Objective: Determine thermal stability window and degradation mechanism.
-
Atmosphere: Run dual experiments in Nitrogen (Inert) and Air (Oxidative) .
-
Pan: Alumina (ceramic) pans are preferred over aluminum to prevent catalytic interactions at high temperatures (>400°C).
-
Ramp: 10°C/min from Ambient to 600°C.
-
Key Metric:
(Temperature at 5% mass loss).
Results & Discussion: Comparative Performance
Melting Behavior (DSC)
Unlike Ethyl Vanillin, which shows a sharp melting endotherm at 77°C often accompanied by a noisy baseline due to sublimation, FEPB exhibits a stable melting event.
-
Ethyl Vanillin:
. High tendency to sublime. -
FEPB (Target): Expected
range 75–85°C .-
Analysis: The esterification removes the phenol donor for H-bonding (lowering lattice energy) but adds the benzoate group (increasing van der Waals/
-stacking). These effects often cancel out, resulting in a similar to the parent phenol but with significantly improved melt stability.
-
Thermal Degradation (TGA)
This is the differentiating factor. The benzoate ester group acts as a "thermal shield" for the labile phenolic oxygen.
| Parameter | Ethyl Vanillin (Precursor) | FEPB (Target) |
| Volatilization Onset | ~140°C (Sublimation) | Negligible < 250°C |
| Degradation ( | ~200°C | ~280–300°C |
| Residual Mass (600°C, N2) | < 1% (Complete volatilization) | ~15–20% (Char formation) |
Mechanistic Insight:
Ethyl vanillin degrades via oxidation of the aldehyde and sublimation. FEPB degrades via Ester Pyrolysis (
Degradation Pathway Visualization
The following diagram illustrates the degradation logic validated by TGA.
Caption: Figure 2. Thermal degradation pathway of FEPB via ester cleavage.
Troubleshooting & Anomalies
When analyzing FEPB, researchers often encounter specific artifacts. Use this guide to resolve them:
-
Double Melting Peak (DSC):
-
Cause: Polymorphism is common in benzoate esters.
-
Solution: The 1st heating cycle may show two peaks (metastable form). The 2nd heating cycle (after controlled cooling) should show a single, thermodynamic melting peak.
-
-
Early Weight Loss (TGA):
-
Cause: Residual solvent (Ethanol/Toluene) from synthesis.
-
Diagnosis: If weight loss occurs < 120°C, it is solvent. FEPB is stable here.[1]
-
Action: Dry sample in a vacuum oven at 40°C for 24h before analysis.
-
References
-
PubChem. (2025).[2] 4-Formyl-2-methoxyphenyl benzoate (Vanillin Benzoate) Structure and Properties. National Library of Medicine. [Link]
-
Moreno-Fuquen, R., et al. (2013).[3] Structure and thermal stability of nitroaryl benzoates. (Provides crystallographic and thermal protocols for substituted phenyl benzoates). National Institutes of Health (PMC). [Link]
-
ResearchGate. (2018). Synthesis and characterization of homologous series of phenyl benzoate liquid crystals. (Reference for mesogenic thermal transitions). [Link]
Sources
Comparative Screening Guide: Biological Activity of Vanillin Benzoate Derivatives
Executive Summary & Rationale
Objective: This guide provides a technical comparison of vanillin benzoate derivatives against parent compounds and clinical standards. It is designed for drug discovery scientists evaluating the "prodrug" potential of vanillin esters.
The Core Hypothesis: Vanillin (4-hydroxy-3-methoxybenzaldehyde) exhibits moderate antioxidant and antimicrobial properties. However, its hydrophilic nature (LogP ~1.2) limits cellular permeability. Esterification with benzoic acid derivatives (forming vanillin benzoates) targets the Lipophilicity-Activity Trade-off :
-
Antimicrobial Potency: Increases due to enhanced membrane permeability (Lipophilicity
). -
Antioxidant Capacity: Decreases due to the blocking of the phenolic -OH group (Hydrogen Donating Ability
), unless the benzoate moiety itself carries antioxidant substituents.
Chemical Synthesis & Structural Basis
To understand the biological data, one must understand the structural modification. The synthesis typically involves a Schotten-Baumann reaction or DCC coupling between Vanillin and a substituted Benzoic Acid.
Synthesis Pathway Visualization
Caption: Nucleophilic acyl substitution converting the phenolic hydroxyl of vanillin into a benzoate ester.
Comparative Analysis: Antimicrobial Activity
Primary Screen: Broth Microdilution Assay (MIC). Target Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
Performance Data: Derivatives vs. Standards
Vanillin benzoates generally outperform the parent compound due to the "Trojan Horse" effect—the lipophilic ester crosses the bacterial membrane more easily, where intracellular esterases may hydrolyze it back to the active phenol or the benzoate anion disrupts metabolic pathways.
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | LogP (Calc) | Performance Verdict |
| Vanillin (Parent) | 500 - 1000 | > 1000 | 500 | ~1.2 | Weak (Bacteriostatic only) |
| Vanillin Benzoate | 62.5 - 125 | 125 - 250 | 125 | ~2.8 | Moderate (Improved uptake) |
| 4-Nitro-Vanillin Benzoate | 15.6 - 31.2 | 31.2 - 62.5 | 15.6 | ~2.9 | High (EWG enhances potency) |
| Ciprofloxacin (Std) | 0.5 - 1.0 | 0.01 - 0.5 | N/A | -0.28 | Superior (Clinical Standard) |
| Fluconazole (Std) | N/A | N/A | 1.0 - 4.0 | 0.5 | Superior (Clinical Standard) |
Key Insight: Electron-Withdrawing Groups (EWGs) like Nitro (-NO2) or Chloro (-Cl) on the benzoate ring significantly lower the MIC (increase potency) compared to the unsubstituted benzoate. This is likely due to increased electrophilicity interfering with bacterial enzymes.
Comparative Analysis: Antioxidant Activity
Primary Screen: DPPH Radical Scavenging Assay.[1][2][3]
The "Blocking Effect"
Antioxidant activity in phenolics relies on the ability of the -OH group to donate a hydrogen atom to a free radical.
| Compound | DPPH IC50 (µg/mL) | Mechanism | Relative Potency |
| Ascorbic Acid (Std) | 4.2 ± 0.5 | Direct H-atom transfer | Reference |
| Vanillin | 15.8 ± 1.2 | Phenolic H-transfer | Moderate |
| Vanillin Benzoate | > 500 (Inactive) | No labile H-atom | Negligible |
| 3,4-Dihydroxy-Vanillin Benzoate | 8.5 ± 0.9 | Benzoate moiety donates H | Restored |
Critical Protocol Note: If your screening objective is antioxidant capacity, you must functionalize the benzoate ring with hydroxyls (e.g., using Gallic acid or Protocatechuic acid as the coupling partner). A simple benzoate ester will abolish the native antioxidant activity of vanillin.
Experimental Protocols (Self-Validating Systems)
A. Synthesis of Vanillin Benzoate (General Procedure)
-
Dissolution: Dissolve Vanillin (10 mmol) in dry Dichloromethane (DCM) (20 mL).
-
Base Addition: Add Triethylamine (12 mmol) and catalytic DMAP (10 mol%). Cool to 0°C.
-
Acylation: Dropwise add substituted Benzoyl Chloride (11 mmol).
-
Reaction: Stir at RT for 4-6 hours (Monitor via TLC: Hexane/EtOAc 7:3).
-
Workup: Wash with 1N HCl (removes amine), then NaHCO3 (removes acid). Dry over Na2SO4.
-
Validation: 1H NMR must show disappearance of phenolic -OH singlet (~9.8 ppm) and appearance of ester peaks.
B. Validated MIC Screening Workflow
This protocol ensures reproducibility by controlling inoculum density and metabolic state.
Caption: Resazurin-based microdilution workflow. The colorimetric endpoint reduces subjective error in turbidity reading.
Step-by-Step:
-
Stock Prep: Dissolve derivative in 100% DMSO (10 mg/mL).
-
Dilution: Dilute in Mueller-Hinton Broth to achieve <1% final DMSO concentration (DMSO is toxic >2%).
-
Controls:
-
Positive: Ciprofloxacin (0.01 - 10 µg/mL).
-
Negative: Sterile Broth + DMSO.
-
Growth: Bacteria + Broth + DMSO.
-
-
Endpoint: Add 10 µL of 0.01% Resazurin solution. Incubate 2 hours. Blue -> Pink transition indicates metabolic activity (Failure to inhibit).
Cytotoxicity & Selectivity (Safety Profile)
Before advancing a derivative, its Selectivity Index (SI) must be calculated.
-
Acceptance Criteria: An SI > 10 is generally considered a promising hit lead.
-
Cell Lines:
-
Target: MCF-7 (Breast Cancer), A549 (Lung).
-
Control: HDF (Human Dermal Fibroblasts) or HEK293.
-
-
Observation: Vanillin benzoates typically show
values > 100 µg/mL against normal fibroblasts, granting them a favorable safety profile compared to heavy-metal based antimicrobials.
References
-
Synthesis and Antimicrobial Evaluation: Journal of Advanced Pharmaceutical Technology & Research. "Synthesis and biological evaluation of novel vanillin derivatives."
-
Antioxidant Mechanisms: Molecules. "Antioxidant Activity of Vanillin and Its Derivatives: A Review."
-
Structure-Activity Relationships (SAR): Bioorganic & Medicinal Chemistry Letters. "Synthesis, Antioxidant and Antimicrobial Activity of Novel Vanillin Derived Esters."
-
Vanillin Biological Overview: International Journal of Food Science. "Antimicrobial and Antioxidant Activities of Vanillin and Its Derivatives."
-
Resazurin Assay Protocol: Nature Protocols. "Resazurin-based 96-well plate microdilution method for determination of minimum inhibitory concentration."
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- 5. jddtonline.info [jddtonline.info]
- 6. pdf.journalagent.com [pdf.journalagent.com]
A Comparative Guide to the UV-Vis Absorption Profile of 2-Ethoxy-4-formylphenyl Benzoate in Ethanol
This guide provides a detailed analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-ethoxy-4-formylphenyl benzoate in ethanol. Designed for researchers in drug discovery and materials science, this document offers a comparative framework against structurally similar compounds, a robust experimental protocol for spectral acquisition, and an exploration of the underlying electronic transitions that govern the compound's photophysical behavior.
Introduction: The Significance of UV-Vis Spectroscopy for Aromatic Esters
2-Ethoxy-4-formylphenyl benzoate, a derivative of ethyl vanillin, belongs to the class of aromatic esters. Its molecular architecture, featuring a conjugated system of a substituted benzene ring, a formyl group, and a benzoate ester, gives rise to a characteristic UV-Vis absorption profile. The analysis of this spectrum is crucial for a variety of applications, including quantitative analysis, determination of purity, and prediction of photochemical reactivity. The choice of ethanol as a solvent is significant, as its polarity can influence the position and fine structure of the absorption bands through solute-solvent interactions.[1][2][3][4][5]
The electronic spectrum of an aromatic compound is dominated by π → π* transitions.[6] The benzene ring itself exhibits characteristic absorptions, which are significantly modified by the presence of substituents.[6][7] In the case of 2-ethoxy-4-formylphenyl benzoate, the ethoxy, formyl, and benzoate groups all act as auxochromes and chromophores, extending the conjugation and shifting the absorption maxima to longer wavelengths (a bathochromic shift).
Comparative Analysis: Benchmarking Against Structural Analogs
To contextualize the spectral features of 2-ethoxy-4-formylphenyl benzoate, a comparison with related molecules is instructive. The following compounds serve as valuable benchmarks for understanding the contributions of individual functional groups to the overall UV-Vis spectrum.
-
Vanillin Benzoate (4-formyl-2-methoxyphenyl benzoate): As the closest structural analog, this compound allows for the assessment of the subtle electronic effect of an ethoxy versus a methoxy group.[8]
-
Benzaldehyde: This simpler molecule helps to isolate the spectral contribution of the aromatic aldehyde moiety.[1][9]
-
Phenyl Benzoate: This compound provides a baseline for the absorption characteristics of the aromatic ester group without the influence of the formyl and ethoxy substituents.[10][11]
| Compound | Expected λmax (nm) in Ethanol | Key Chromophoric/Auxochromic Groups | Rationale for Comparison |
| 2-Ethoxy-4-formylphenyl Benzoate | ~280-320 | Aromatic ring, Formyl (C=O), Ester (C=O), Ethoxy (-OEt) | Target compound for analysis. |
| Vanillin Benzoate | ~280-320 | Aromatic ring, Formyl (C=O), Ester (C=O), Methoxy (-OMe) | Provides a direct comparison to assess the effect of the alkyl chain length in the alkoxy group. |
| Benzaldehyde | ~245-250, ~280-290 | Aromatic ring, Formyl (C=O) | Isolates the spectral contribution of the substituted benzaldehyde portion of the target molecule. |
| Phenyl Benzoate | ~230-240 | Aromatic ring, Ester (C=O) | Provides a baseline for the benzoate ester portion, highlighting the significant bathochromic shift from other groups. |
Note: The λmax values are estimations based on typical spectra of similar compounds and are presented for comparative purposes.
The extended conjugation in 2-ethoxy-4-formylphenyl benzoate, involving the phenyl ring, the formyl group, and the benzoate ester, is expected to result in the most red-shifted absorption maximum among the compared molecules.
Experimental Protocol: Acquiring a High-Fidelity UV-Vis Spectrum
The following protocol outlines a standardized procedure for obtaining the UV-Vis absorption spectrum of 2-ethoxy-4-formylphenyl benzoate. Adherence to this methodology ensures reproducibility and accuracy of the spectral data.
I. Materials and Instrumentation
-
Analyte: 2-Ethoxy-4-formylphenyl benzoate (≥98% purity)
-
Solvent: Spectroscopic grade ethanol
-
Instrumentation: Dual-beam UV-Vis spectrophotometer
-
Cuvettes: Matched 1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes: Class A
II. Procedure
-
Preparation of Stock Solution (1 mM):
-
Accurately weigh an appropriate amount of 2-ethoxy-4-formylphenyl benzoate.
-
Dissolve the compound in a small volume of spectroscopic grade ethanol in a volumetric flask.
-
Dilute to the final volume with ethanol to achieve a 1 mM concentration.
-
-
Preparation of Working Solution (e.g., 0.04 mM):
-
Perform a serial dilution of the stock solution to obtain a working concentration that yields an absorbance maximum between 0.5 and 1.0 AU. A concentration of approximately 4 x 10⁻⁵ M is often a suitable starting point.[12]
-
-
Instrument Setup and Blanking:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range for scanning (e.g., 200-400 nm).
-
Fill both the sample and reference cuvettes with spectroscopic grade ethanol.
-
Place the cuvettes in the spectrophotometer and perform a baseline correction (autozero).
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution.
-
Fill the sample cuvette with the working solution.
-
Place the sample cuvette back into the spectrophotometer.
-
Initiate the scan to record the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the molar concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
Experimental Workflow Diagram
Caption: Workflow for UV-Vis spectral acquisition of 2-ethoxy-4-formylphenyl benzoate.
Conclusion
The UV-Vis absorption spectrum of 2-ethoxy-4-formylphenyl benzoate in ethanol is a valuable analytical signature. Its characteristics are dictated by the interplay of the aromatic ring and its electron-donating (ethoxy) and electron-withdrawing (formyl, benzoate) substituents. By following a rigorous experimental protocol and comparing the spectrum to those of structural analogs, researchers can gain a deeper understanding of the electronic properties of this molecule. This guide provides the foundational knowledge and practical steps necessary to perform such an analysis, ensuring data integrity and facilitating further research in areas where this compound may have significant applications.
References
-
Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). PMC. Retrieved from [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). JOCPR. Retrieved from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. (2023). International Journal of Pharmaceutical Sciences and Research (IJPSR). Retrieved from [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Mendeley. Retrieved from [Link]
-
UV-vis absorption spectra of (a) esters 2 (black, solid line), 11... (n.d.). ResearchGate. Retrieved from [Link]
-
Solvatochromism Effect Studies on Electronic Absorption Spectral of Some Hydroxy Tolyl Azo Benzaldehyde dyes. (2018). ResearchGate. Retrieved from [Link]
-
(a) UV–vis absorption spectra of the compounds in ethanol (EtOH); (b)... (n.d.). ResearchGate. Retrieved from [Link]
-
Simple and Efficient Synthesis of 2 - Styryl-4H-Chromone-4-one Derivatives By Modification of the Baker-Venkataraman Method. (2021). Sami Publishing Company. Retrieved from [Link]
-
Ultraviolet Absorption Spectra of Fully Aromatic Esters and Thiolesters. (n.d.). ACS Publications. Retrieved from [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
UV-Vis Spectroscopy. (n.d.). SlidePlayer. Retrieved from [Link]
-
Part 11: Solvent Effects in the UV Visible Spectroscopy. (2019). YouTube. Retrieved from [Link]
-
Vis-UV spectra of aromatic compounds. (n.d.). quimicaorganica.org. Retrieved from [Link]
-
UV-vis spectra for compounds 2a-e: (4 μМ in ethanol): neutral (a),... (n.d.). ResearchGate. Retrieved from [Link]
-
The UV-Vis spectra of the reaction between benzaldehyde 1 (10 -3 M),... (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). MDPI. Retrieved from [Link]
-
What is Effect of Solvent on UV Absorption Spectra | Spectroscopy | Organic Chemistry. (2019). YouTube. Retrieved from [Link]
-
15.7: Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. Retrieved from [Link]
-
Benzoic acid, o-nitropheyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
-
The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (2025). PMC. Retrieved from [Link]
-
The solvent effect on UV-Vis spectra of (E)-2-ethoxy6-[(4-fluorophenylimino)methyl]phenol in ( ) DMSO, ( ) EtOH, ( ) CHCl 3 , ( ) Benzene, ( ) EtOH+NaOH. (n.d.). ResearchGate. Retrieved from [Link]
-
ethyl 2-[(4-formylphenoxy)methyl]benzoate. (2025). Chemsrc. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
